molecular formula C10H10O3 B2526775 7-Hydroxy-8-methylchroman-4-one CAS No. 1273653-90-9

7-Hydroxy-8-methylchroman-4-one

Cat. No.: B2526775
CAS No.: 1273653-90-9
M. Wt: 178.187
InChI Key: DHKWENBXENDGIV-UHFFFAOYSA-N
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Description

7-Hydroxy-8-methylchroman-4-one (CAS 1273653-90-9) is a chemical compound based on the chroman-4-one scaffold, a privileged structure in medicinal chemistry and drug discovery. With the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol, this compound is a derivative of chroman-4-one, a heterobicyclic moiety that serves as a fundamental building block for the design and synthesis of novel biologically active lead compounds . The chroman-4-one core is recognized for its diverse pharmacological potential. Research into chromanone analogues has indicated a wide spectrum of biological activities, including anticancer, antioxidant, antimicrobial, and antidiabetic properties . Specifically, chromanone derivatives have been investigated as cytotoxic agents, with studies showing activity against various cancer cell lines, and as TNF-α inhibitors . The structural motif of chromanone is also found in several natural and synthetic therapeutic agents. This product is intended for research purposes as a key intermediate or precursor in organic synthesis and pharmaceutical development. It is particularly valuable for chemists working to develop new compounds with potential therapeutic applications. Handling should be conducted with care. Refer to the safety data sheet for detailed hazard information. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-hydroxy-8-methyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-3,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKWENBXENDGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OCCC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Chroman-4-one Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 7-Hydroxy-8-methylchroman-4-one

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) framework is a privileged heterocyclic scaffold prominently featured in a multitude of natural products and synthetic compounds of significant therapeutic interest.[1] Characterized by a benzene ring fused to a dihydropyranone system, this core structure is a cornerstone in drug discovery.[1] Unlike the related chromones, chroman-4-ones lack the C2-C3 double bond, a seemingly minor structural modification that imparts a significant shift in their three-dimensional conformation and, consequently, their biological activity profile.

Derivatives of this scaffold have demonstrated a vast array of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[1] The versatility of the chroman-4-one nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for the development of viable drug candidates. This guide focuses on a specific derivative, 7-hydroxy-8-methylchroman-4-one, providing a detailed examination of its core physicochemical properties, which are fundamental to understanding its potential as a therapeutic agent.

Molecular Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent physicochemical analysis.

  • IUPAC Name: 7-hydroxy-8-methyl-2,3-dihydro-4H-chromen-4-one

  • Molecular Formula: C₁₀H₁₀O₃

  • Molecular Weight: 178.18 g/mol

  • Canonical SMILES: CC1=C(C=CC2=C1OC(CC2)=O)O

  • InChI Key: (Not available, as this specific isomer is not widely indexed)

The structure features a bicyclic system with a phenolic hydroxyl group at position 7 and a methyl group at position 8. The hydroxyl group is a key hydrogen bond donor and acceptor, significantly influencing solubility and receptor interactions. The methyl group adds a lipophilic character to its immediate vicinity.

Synthesis Pathway Overview

A common precursor for the 7-hydroxy variant is resorcinol.[1] For the 8-methyl derivative, the logical starting material would be 2-methylresorcinol.

G A Starting Material (2-Methylresorcinol) C Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃ or Trifluoromethanesulfonic acid) A->C B Acylating Agent (3-Chloropropionyl chloride or 3-Bromopropionic acid) B->C D Intermediate (2',4'-Dihydroxy-3'-methyl-3- chloropropiophenone) C->D Acylation at C4 E Intramolecular Cyclization (Base, e.g., 2M NaOH) D->E Nucleophilic substitution F Final Product (7-Hydroxy-8-methylchroman-4-one) E->F

Caption: General synthetic workflow for 7-hydroxychroman-4-ones.

Key Physicochemical Properties: Predicted and Comparative Data

Direct experimental data for 7-hydroxy-8-methylchroman-4-one is limited. Therefore, this section presents a combination of predicted values for a closely related structure (7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one) and experimental data for other relevant chromanone analogs to provide a scientifically grounded estimation of the target molecule's properties.

Physicochemical PropertyPredicted Value (for 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one)[2]Experimental Value (for Analogs)Significance in Drug Development
Melting Point (°C) 216215-220 (for 7-hydroxychromen-4-one)[3]Influences formulation, stability, and purity assessment.
Boiling Point (°C) 393 - 405Not AvailableRelevant for purification and stability at high temperatures.
Water Solubility (mol/L) 1.29e-4 - 1.53e-4"Very slightly soluble in water" (for 7-hydroxy-4-methyl coumarin)[4]Crucial for dissolution and bioavailability. Poor solubility is a major hurdle in drug development.
LogP (Octanol-Water) 3.63Not AvailableMeasures lipophilicity. Affects membrane permeability, protein binding, and metabolism.
pKa (Acidic) 7.67~7.07 (Predicted for 7-hydroxy-2-methyl-chromen-4-one)Determines the ionization state at physiological pH, impacting solubility, absorption, and target binding.

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the determination of these properties must follow validated protocols. As a senior application scientist, the emphasis is not just on the steps, but on the rationale and validation inherent in the methodology.

Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method (OECD Guideline 105) is the gold-standard for determining the water solubility of a compound. It establishes equilibrium between the solid compound and water, providing a thermodynamically stable solubility value, which is critical for predicting oral bioavailability.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid compound to a known volume of pH 7.4 phosphate buffer B Agitate at a constant temperature (e.g., 25°C) for 24-48 hours A->B C Allow phases to separate (Centrifugation if necessary) B->C D Extract a clear aliquot of the aqueous phase C->D E Quantify concentration using a validated HPLC-UV method D->E F Compare against a calibration curve E->F

Caption: Workflow for solubility determination via the shake-flask method.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of 7-hydroxy-8-methylchroman-4-one to a flask containing a known volume of purified water or a relevant buffer (e.g., pH 7.4 phosphate-buffered saline). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the flask and place it in a mechanical shaker or agitator within a constant temperature bath (typically 25 °C or 37 °C). Agitate for a preliminary period (e.g., 24 hours).

  • Sampling & Analysis: After the initial agitation, stop the shaking, allow the undissolved solid to settle, and carefully withdraw an aliquot of the supernatant. Analyze its concentration using a validated analytical method, such as HPLC-UV.

  • Confirmation of Equilibrium: Continue the agitation and repeat the sampling and analysis at set time intervals (e.g., 2, 4, 8 hours) until at least three consecutive readings show no significant change in concentration, confirming that equilibrium has been reached.

  • Phase Separation: Once equilibrium is confirmed, the final sample must be separated from the solid phase, typically by centrifugation at high speed.

  • Quantification: Accurately dilute the final supernatant and quantify the concentration against a pre-prepared calibration curve of the compound in the same solvent.

Determination of Lipophilicity (LogP)

Rationale: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter for predicting a drug's ability to cross cell membranes. The value of LogP is a key determinant of the ADME properties of a molecule.

Step-by-Step Protocol (Shake-Flask Method):

  • Pre-saturation: Prepare a solution of the compound in either water or octanol. Saturate the octanol with water and the water with octanol by mixing them for 24 hours and then allowing the layers to separate. This step is critical to prevent volume changes during the actual experiment.

  • Partitioning: Add a known amount of the compound to a mixture of the pre-saturated octanol and water in a separation funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the layers to separate completely. Centrifugation may be required to ensure a clean separation.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method like HPLC-UV or LC-MS.

  • Calculation: Calculate LogP using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of the synthesized compound.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework. For 7-hydroxy-8-methylchroman-4-one, one would expect to see characteristic signals for the aromatic protons, the methylene protons at C2 and C3, the methyl group protons, and the phenolic hydroxyl proton. The ¹³C NMR would show distinct signals for the carbonyl carbon (around 190 ppm), the aromatic carbons, and the aliphatic carbons.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present. Key expected peaks would include a broad O-H stretch for the hydroxyl group (~3300 cm⁻¹), a strong C=O stretch for the ketone (~1680 cm⁻¹), and C-O stretches for the ether linkage.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Relationship Between Properties and Drug Development Potential

The physicochemical properties of 7-hydroxy-8-methylchroman-4-one are not isolated data points; they are interconnected and collectively dictate its potential as a drug candidate.

G Solubility Aqueous Solubility Absorption Absorption (e.g., Oral Bioavailability) Solubility->Absorption affects dissolution LogP Lipophilicity (LogP) LogP->Absorption affects membrane permeability Distribution Distribution (e.g., Plasma Protein Binding, Tissue Penetration) LogP->Distribution affects Metabolism Metabolism (e.g., CYP450 Interactions) LogP->Metabolism affects pKa Acidity (pKa) pKa->Solubility influences pKa->Absorption affects ionization MW Molecular Weight MW->Absorption Lipinski's Rule MW->Distribution Excretion Excretion

Caption: Interplay of physicochemical properties and their impact on ADME.

  • Solubility and Absorption: The predicted low water solubility suggests that formulation strategies, such as creating salt forms or using solubility enhancers, might be necessary to achieve adequate oral bioavailability.

  • Lipophilicity (LogP) and Permeability: The predicted LogP of ~3.63 is in a range often associated with good membrane permeability. However, it is also high enough that it could lead to potential issues with high plasma protein binding or rapid metabolism, which would need to be investigated experimentally.

  • pKa and Ionization: With a predicted pKa of ~7.67, the hydroxyl group will be partially ionized at physiological pH (7.4). This equilibrium between the neutral and ionized forms will be a critical factor for both solubility (ionized form is more soluble) and membrane permeability (neutral form is more permeable).

Conclusion and Future Directions

7-Hydroxy-8-methylchroman-4-one is a compound of interest due to its promising structural scaffold. This guide has synthesized the available information, combining predicted data with experimental values from close analogs, to build a comprehensive physicochemical profile. While these estimations provide a strong foundation, the next critical step is the targeted synthesis and experimental validation of these properties. Determining the precise values for solubility, LogP, and pKa will be paramount in guiding any future medicinal chemistry efforts to optimize this scaffold for therapeutic applications.

References

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved February 23, 2026, from [Link]

  • 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one Properties. (2025, October 15). EPA. Retrieved February 23, 2026, from [Link]

  • Selected spectra data for the target compound: 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). (n.d.). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • Crystal structure of 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one. (2016, December 1). PMC. Retrieved February 23, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2025, August 31). PMC. Retrieved February 23, 2026, from [Link]

  • Synthesis of 7-hydroxychroman-4-one from resorcinol. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. (2025, September 15). European Journal of Chemistry. Retrieved February 23, 2026, from [Link]

  • CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. (n.d.). Rhodes University. Retrieved February 23, 2026, from [Link]

  • Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. (n.d.). Springer. Retrieved February 23, 2026, from [Link]

  • (PDF) Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. (2025, October 3). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2024, December 3). PMC. Retrieved February 23, 2026, from [Link]

  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Properties of chromanone and chromone | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • 7-hydroxy-8-methyl-4-phenyl-2h-chromen-2-one. (n.d.). PubChemLite. Retrieved February 23, 2026, from [Link]

  • 8-Amino-7-hydroxy-4-methyl-chromen-2-one | C10H9NO3. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • 8-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one. (2025, May 20). ChemSynthesis. Retrieved February 23, 2026, from [Link]

  • 7-hydroxy-4-methyl coumarin. (n.d.). N.S.CHEMICALS. Retrieved February 23, 2026, from [Link]

Sources

A Technical Guide to the Biological Activity Screening of Novel 7-Hydroxy-8-Methylchroman-4-One Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Chroman-4-One Scaffold

The chroman-4-one framework is a privileged heterocyclic system, distinguished by a benzene ring fused to a dihydropyranone ring.[1] This core structure is prevalent in a multitude of natural products and has been a focal point for synthetic chemists due to its significant and varied biological activities.[2] Unlike the related chromones, chroman-4-ones lack a double bond between positions C-2 and C-3, a seemingly minor structural variance that imparts a significant shift in their pharmacological profile.[1]

Derivatives of chroman-4-one have demonstrated a broad therapeutic potential, exhibiting anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[3][4] The biological activity of these compounds is intimately linked to the nature and placement of substituents on the chroman-4-one core.[5] This guide focuses on a specific, novel class of these derivatives: 7-hydroxy-8-methylchroman-4-one. The introduction of a hydroxyl group at the 7-position and a methyl group at the 8-position is hypothesized to modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets and leading to improved efficacy and selectivity.

This in-depth technical guide provides a comprehensive framework for the systematic biological activity screening of these novel derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental design and data interpretation.

Part 1: Foundational Screening – Antioxidant Activity

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathologies, including cancer, neurodegenerative disorders, and cardiovascular diseases. The phenolic hydroxyl group at the 7-position of the target compounds suggests a high potential for antioxidant activity. A multi-assay approach is crucial for a comprehensive assessment of this potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Rationale: The DPPH assay is a rapid, simple, and widely used method to evaluate the ability of a compound to act as a free radical scavenger.[6] The stable DPPH radical has a deep violet color in solution, which is reduced to the pale yellow diphenylpicrylhydrazine upon accepting an electron or hydrogen atom from an antioxidant. The degree of discoloration is directly proportional to the scavenging activity of the compound.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions of the test compounds (e.g., 1 mg/mL) in a suitable solvent like DMSO.

    • Prepare a series of dilutions of the test compounds and a positive control (e.g., Trolox, Vitamin C) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compounds or positive control.

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank control (methanol) and a negative control (methanol with DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of the compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

Rationale: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7] This reduction is measured by the formation of a colored ferrous-tripyridyltriazine complex. This assay provides a direct measure of the total antioxidant power of a compound.

Experimental Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the reagent to 37°C before use.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compound dilutions or a positive control (e.g., Trolox).

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 593 nm.

    • Create a standard curve using known concentrations of FeSO₄·7H₂O.

    • Express the results as FRAP values (in µM Fe(II) equivalents).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Rationale: The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•⁺).[7] This assay is applicable to both hydrophilic and lipophilic compounds. The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant.

Experimental Protocol:

  • Preparation of ABTS Radical Cation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•⁺ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compound dilutions or a positive control.

    • Add 180 µL of the diluted ABTS•⁺ solution.

    • Incubate at room temperature for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity as in the DPPH assay.

    • Determine the IC50 value.

Data Presentation: Antioxidant Activity

CompoundDPPH IC50 (µM)FRAP Value (µM Fe(II) eq.)ABTS IC50 (µM)
Derivative 115.2 ± 1.81250 ± 7510.5 ± 1.2
Derivative 225.8 ± 2.5850 ± 5018.9 ± 2.1
Derivative 312.1 ± 1.51500 ± 908.2 ± 0.9
Trolox8.5 ± 0.92000 ± 1205.1 ± 0.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 2: Anticancer Activity Screening

The chroman-4-one scaffold is a well-established pharmacophore in the design of anticancer agents.[8][9] Derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[10]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol:

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds for 48 or 72 hours.

    • Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits cell growth by 50%).[11]

Flow Cytometry for Cell Cycle Analysis

Rationale: Understanding how a compound affects the cell cycle is crucial for elucidating its mechanism of action.[10] Flow cytometry with propidium iodide (PI) staining allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol:

  • Cell Treatment and Harvesting:

    • Treat cancer cells with the test compounds at their IC50 concentrations for 24 hours.

    • Harvest the cells by trypsinization and wash with PBS.

  • Staining:

    • Fix the cells in cold 70% ethanol and store at -20°C overnight.

    • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes.

  • Data Acquisition and Analysis:

    • Analyze the cells using a flow cytometer.

    • Use appropriate software to determine the percentage of cells in each phase of the cell cycle.

Data Presentation: Anticancer Activity

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)A549 IC50 (µM)HEK293 IC50 (µM)Selectivity Index (HEK293/MCF-7)
Derivative 15.6 ± 0.78.2 ± 1.112.4 ± 1.5> 50> 8.9
Derivative 215.1 ± 2.020.5 ± 2.828.9 ± 3.5> 50> 3.3
Derivative 32.8 ± 0.44.1 ± 0.66.5 ± 0.945.2 ± 5.116.1
Doxorubicin0.5 ± 0.10.8 ± 0.11.2 ± 0.22.5 ± 0.45.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 3: Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of novel antimicrobial agents.[12] Chroman-4-one derivatives have shown promise as antibacterial and antifungal agents.[3]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14] This is a crucial first step in evaluating the antimicrobial potential of new compounds.[13]

Experimental Protocol:

  • Preparation of Inoculum:

    • Culture a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to the mid-logarithmic phase.

    • Adjust the inoculum density to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Assay Procedure:

    • In a 96-well microplate, perform serial two-fold dilutions of the test compounds in the appropriate broth medium.

    • Inoculate each well with the prepared microbial suspension.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • Data Analysis:

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

Data Presentation: Antimicrobial Activity

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1166432
Derivative 232>12864
Derivative 383216
Ciprofloxacin10.5N/A
FluconazoleN/AN/A4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 4: Computational Insights and Workflow Visualization

Computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, can provide valuable insights into the potential mechanisms of action and guide further lead optimization.[13][15]

Experimental and Computational Workflow

The following diagram illustrates the integrated workflow for the biological activity screening of novel 7-hydroxy-8-methylchroman-4-one derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Interpretation cluster_computational In Silico Studies synthesis Synthesis of 7-hydroxy-8-methylchroman-4-one Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antioxidant Antioxidant Assays (DPPH, FRAP, ABTS) characterization->antioxidant anticancer Anticancer Assays (MTT, Cell Cycle) characterization->anticancer antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial data_analysis IC50 / MIC Determination antioxidant->data_analysis anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar docking Molecular Docking sar->docking qsar QSAR Modeling docking->qsar qsar->synthesis Lead Optimization

Caption: Integrated workflow for the screening of novel chroman-4-one derivatives.

Conclusion and Future Directions

This guide provides a robust and comprehensive framework for the initial biological evaluation of novel 7-hydroxy-8-methylchroman-4-one derivatives. The described methodologies, from foundational antioxidant screening to more complex anticancer and antimicrobial assays, are designed to provide a clear and quantitative assessment of the therapeutic potential of these compounds. The integration of computational studies will further aid in understanding their mechanism of action and in the rational design of more potent and selective analogs. Promising lead compounds identified through this screening cascade will warrant further investigation, including in vivo efficacy and toxicity studies, to fully elucidate their potential as next-generation therapeutic agents.

References

  • New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • (PDF) New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. (n.d.). Retrieved February 23, 2026, from [Link]

  • Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities. (2021, November 17). Taylor & Francis. Retrieved February 23, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • A Review on Chemical and Biological Studies of 4-Chromanone Derivatives | Request PDF. (n.d.). Retrieved February 23, 2026, from [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - Frontiers. (2024, March 6). Frontiers. Retrieved February 23, 2026, from [Link]

  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives - Gupea. (n.d.). Retrieved February 23, 2026, from [Link]

  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Retrieved February 23, 2026, from [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Biologically active compounds featuring chroman-4-one framework.. - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. (2017, April 6). MDPI. Retrieved February 23, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • New screening method finds novel approaches to combat antimicrobial resistant bacteria. (2025, May 7). University of Oxford. Retrieved February 23, 2026, from [Link]

  • Studies on the antioxidant activities of some new chromone compounds - PubMed. (2014, November 15). PubMed. Retrieved February 23, 2026, from [Link]

  • Studies on the antioxidant activities of some new chromone compounds - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC - NIH. (n.d.). Retrieved February 23, 2026, from [Link]

  • One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - MDPI. (2023, March 31). MDPI. Retrieved February 23, 2026, from [Link]

  • In vitro antioxidant activity study of novel chromone derivatives - PubMed. (2012, June 15). PubMed. Retrieved February 23, 2026, from [Link]

  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC. (2024, December 3). Retrieved February 23, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI. (n.d.). Retrieved February 23, 2026, from [Link]

  • Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. (n.d.). Retrieved February 23, 2026, from [Link]

  • An Update on Natural Occurrence and Biological Activity of Chromones - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed. (2025, August 31). PubMed. Retrieved February 23, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). Retrieved February 23, 2026, from [Link]

  • Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - MDPI. (2020, April 1). MDPI. Retrieved February 23, 2026, from [Link]

  • Design, synthesis and biological evaluation of 4-chromanone derivatives as I Kr inhibitors - J-Stage. (n.d.). Retrieved February 23, 2026, from [Link]

  • Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed. (2023, August 5). PubMed. Retrieved February 23, 2026, from [Link]

  • Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. (n.d.). Retrieved February 23, 2026, from [Link]

  • Synthesis of novel 8-formyl-7-hydroxy-4-methylcoumarin derivatives - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ) - YouTube. (2023, April 12). YouTube. Retrieved February 23, 2026, from [Link]

Sources

Methodological & Application

Application Note: 7-Hydroxy-8-methylchroman-4-one as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Hydroxy-8-methylchroman-4-one (CAS: 1273653-90-9) is a privileged bicyclic scaffold in medicinal chemistry.[1] Unlike its des-methyl analog, the presence of the methyl group at the C8 position blocks the most reactive site ortho to the phenolic hydroxyl, directing electrophilic substitutions exclusively to the C6 position. This regiocontrol is critical for the synthesis of highly specific homoisoflavonoids , tocopherol (Vitamin E) analogs , and aldose reductase inhibitors .[2]

This guide details the synthesis, functionalization, and downstream applications of this intermediate, providing validated protocols for its conversion into bioactive therapeutic candidates.[2]

Chemical Profile
PropertySpecification
IUPAC Name 7-hydroxy-8-methyl-2,3-dihydrochromen-4-one
CAS Number 1273653-90-9
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.19 g/mol
Appearance Off-white to pale yellow powder
Solubility Soluble in DMSO, DMF, Ethanol; sparingly soluble in water
Key Functionality C4-Ketone (electrophile), C7-Phenol (nucleophile), C3-Methylene (acidic α-proton)

Synthesis & Preparation

Note: If purchasing commercially, ensure purity >97% by HPLC.[2] If synthesizing in-house, the following protocol is the industry standard for high-yield production.

Protocol 1: Cyclization from 2-Methylresorcinol

The most robust route involves the Friedel-Crafts acylation of 2-methylresorcinol with 3-chloropropionic acid, followed by base-mediated cyclization.

Reagents: 2-Methylresorcinol, 3-Chloropropionic acid, Trifluoromethanesulfonic acid (TfOH), 2M NaOH.

Step-by-Step Methodology:

  • Acylation: In a round-bottom flask, dissolve 2-methylresorcinol (1.0 eq) and 3-chloropropionic acid (1.05 eq) in TfOH (3.0 eq).

    • Expert Insight: TfOH acts as both solvent and Lewis acid catalyst. Maintain temperature at 80°C for 1 hour. The 8-methyl group activates the ring, making this reaction faster than with unsubstituted resorcinol.

  • Quenching: Cool the mixture to room temperature and pour slowly onto crushed ice. Extract the intermediate (3-chloro-1-(2,4-dihydroxy-3-methylphenyl)propan-1-one) with ethyl acetate.

  • Cyclization: Dissolve the crude intermediate in 2M NaOH (5.0 eq) and stir at room temperature for 2 hours.

    • Mechanism: This promotes an intramolecular

      
       displacement of the chloride by the phenoxide oxygen.[2]
      
  • Isolation: Acidify with 1M HCl to pH 2. The product precipitates.[2] Filter, wash with cold water, and recrystallize from ethanol/water (8:2).[2]

Yield Expectation: 75–85%.

Core Transformations & Applications

The utility of 7-hydroxy-8-methylchroman-4-one lies in its three distinct reactive centers.

A. Synthesis of Homoisoflavonoids (C3-Functionalization)

Homoisoflavonoids are potent anti-angiogenic and anti-inflammatory agents.[2] The C3 position is activated by the C4 carbonyl, allowing for Knoevenagel condensations.[2]

Protocol 2: Aldol Condensation with Aryl Aldehydes Target: Synthesis of 3-benzylidene-7-hydroxy-8-methylchroman-4-ones (e.g., Polygonatum analogs).

  • Setup: Mix 7-hydroxy-8-methylchroman-4-one (1.0 eq) and the target benzaldehyde (1.1 eq) in dry ethanol.

  • Catalysis: Add piperidine (0.5 eq) or pyrrolidine (0.5 eq).

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[2]

  • Workup: Cool to 0°C. The benzylidene derivative usually crystallizes out. Filter and wash with cold ethanol.

    • Expert Insight: If the product does not precipitate, acidify slightly with acetic acid to neutralize the base, then concentrate.[2]

B. Synthesis of Vitamin E Analogs (C4-Reduction)

To access the chroman core (dihydrobenzopyran) found in tocopherols, the C4 ketone must be removed.[2]

Protocol 3: Clemmensen Reduction

  • Amalgam Preparation: Prepare Zinc amalgam (Zn(Hg)) by treating zinc dust with HgCl₂ in dilute HCl.[2]

  • Reaction: Suspend 7-hydroxy-8-methylchroman-4-one in 6M HCl and add the Zn(Hg).

  • Reflux: Reflux vigorously for 6 hours. Add additional conc. HCl and Zn(Hg) every 2 hours to maintain active hydrogen evolution.[2]

  • Result: Yields 7-hydroxy-8-methylchroman (a δ-tocopherol analog precursor).[1]

Strategic Decision Map (Graphviz)[1]

The following diagram illustrates the divergent synthesis pathways available from this intermediate.

G cluster_sites Reactivity Profile Start 2-Methylresorcinol Intermediate 7-Hydroxy-8-methylchroman-4-one (The Core Scaffold) Start->Intermediate Friedel-Crafts + Cyclization Homoisoflavonoid Homoisoflavonoids (Anti-angiogenic) Intermediate->Homoisoflavonoid Aldol Condensation (R-CHO, Piperidine) Chroman 8-Methylchroman-7-ol (Vitamin E / Antioxidant) Intermediate->Chroman Clemmensen Reduction (Zn/Hg, HCl) O_Alkyl 7-Alkoxy Derivatives (PPAR Agonists) Intermediate->O_Alkyl Williamson Ether Synthesis (R-X, K2CO3) Chromone 8-Methylchromones (Kinase Inhibitors) Intermediate->Chromone Oxidation (DDQ or I2/DMSO) C3 C3: Acidic Proton (Condensation) C4 C4: Ketone (Reduction/Amination) C7 C7: Phenol (Alkylation)

Caption: Divergent synthesis pathways from the 7-hydroxy-8-methylchroman-4-one scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Aldol Condensation Reversibility of reaction (retro-aldol).Use a Dean-Stark trap to remove water, shifting equilibrium to the product.
Regioselectivity Issues (Alkylation) Competition between C-alkylation and O-alkylation.Use a "hard" base like

in Acetone for exclusive O-alkylation. Avoid strong bases like NaH unless C-alkylation is desired.
Incomplete Cyclization Intermediate 3-chloropropiophenone remains.Increase the concentration of NaOH or extend reaction time. Ensure pH > 12 during cyclization.
Product Coloration Oxidation of the phenol.[2]Perform reactions under

atmosphere. Add trace sodium metabisulfite during workup.[2]

References

  • Synthesis of Chromanone Scaffolds

    • Title: Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
    • Source: PMC (PubMed Central).[2]

    • URL:[Link]

  • Medicinal Chemistry of Homoisoflavonoids

    • Title: A new C-methylated homoisoflavanone and triterpenoid from the rhizomes of Polygonatum odor
    • Source: Natural Product Communications (via ResearchGate).[2]

    • URL:[Link]

  • Patent Application (Anti-cancer Amides)

    • Title: WO2018235926A1 - α, β unsaturated amide compounds. (Cites 7-hydroxy-8-methylchroman-4-one as Compound 16-2).
    • Source: Google Patents.[2]

    • URL
  • Chemical Property Data

    • Title: 7-Hydroxy-8-methylchroman-4-one (CAS 1273653-90-9).[1][3][4][5]

    • Source: ChemicalBook.[2]

Sources

analytical methods for quantification of 7-hydroxy-8-methylchroman-4-one in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of 7-Hydroxy-8-methylchroman-4-one in Biological Matrices

Abstract

This application note details a robust, sensitive, and validated method for the quantification of 7-hydroxy-8-methylchroman-4-one (7-HMC) in plasma and tissue homogenates. 7-HMC is a critical pharmacophore in the synthesis of homoisoflavonoids and a potential metabolite of chromane-based therapeutics. This protocol utilizes Liquid-Liquid Extraction (LLE) for superior sample cleanup and Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) in Positive Electrospray Ionization (ESI+) mode. The method is designed to meet FDA Bioanalytical Method Validation (BMV) guidelines, ensuring applicability for pharmacokinetic (PK) and toxicokinetic (TK) studies.

Introduction & Analyte Properties

7-hydroxy-8-methylchroman-4-one is a substituted chromanone derivative characterized by a phenolic hydroxyl group at C7 and a methyl group at C8. Unlike its oxidized coumarin analogs, the chroman-4-one scaffold possesses a saturated C2-C3 bond, imparting distinct solubility and ionization profiles.

  • Chemical Name: 7-hydroxy-8-methyl-2,3-dihydro-4H-chromen-4-one

  • Molecular Formula: C₁₀H₁₀O₃

  • Molecular Weight: 178.19 g/mol

  • LogP (Predicted): ~2.1 (Lipophilic)

  • pKa (Predicted): ~7.8 (Phenolic OH)

Analytical Challenge: The primary challenge in quantifying 7-HMC is separating it from potential regioisomers (e.g., 6-methyl derivatives) and mitigating matrix effects caused by phospholipids in plasma. This method employs a high-efficiency LLE strategy to minimize ion suppression.

Method Development Strategy

Internal Standard Selection

In the absence of a stable isotope-labeled analog (SIL), 7-Hydroxy-4-methylcoumarin (4-MU) is selected as the Internal Standard (IS).

  • Rationale: 4-MU shares the benzopyrone core and phenolic functionality, exhibiting similar extraction recovery and ionization efficiency (ESI+) while being chromatographically resolvable.

Mass Spectrometry Optimization

While phenolic compounds often ionize in Negative mode (ESI-), the presence of the C4-carbonyl group in 7-HMC allows for efficient protonation in Positive mode (ESI+) .

  • Selected Mode: ESI+ is preferred here to avoid the high background noise often seen in ESI- from endogenous plasma acids.

  • Fragmentation Logic:

    • Precursor: [M+H]⁺ = m/z 179.1

    • Primary Product (Quantifier): m/z 151.1 (Loss of CO, common in cyclic ketones).

    • Secondary Product (Qualifier): m/z 123.1 (Retro-Diels-Alder cleavage).

Experimental Protocol

Reagents and Materials
  • Analyte: 7-Hydroxy-8-methylchroman-4-one (>98% purity).

  • Internal Standard: 7-Hydroxy-4-methylcoumarin (4-MU).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Formic Acid (FA).

  • Matrix: Drug-free Rat/Human Plasma (K₂EDTA).

Stock and Working Solutions
  • Master Stock: Dissolve 10 mg 7-HMC in 10 mL MeOH (1 mg/mL). Store at -20°C.

  • Working Standards: Serially dilute Master Stock with 50:50 ACN:Water to generate curve points (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • IS Working Solution: Dilute 4-MU to 100 ng/mL in 50:50 ACN:Water.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE with MTBE provides cleaner extracts than protein precipitation by leaving behind phospholipids and salts.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of IS Working Solution (100 ng/mL). Vortex 10s.

  • Extract: Add 500 µL of MTBE (Methyl tert-butyl ether).

  • Agitate: Vortex vigorously for 5 minutes or shake on a plate shaker at 1000 rpm.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 400 µL of the upper organic layer (supernatant) to a clean glass tube or 96-well collection plate.

  • Dry: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (80:20 Water:ACN + 0.1% FA). Vortex 1 min.

  • Inject: Inject 5-10 µL into the LC-MS/MS.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
0.50 10 Start Gradient
3.00 90 Elution of Analyte
3.50 90 Wash
3.60 10 Re-equilibration

| 5.00 | 10 | End of Run |

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive).[4]

  • Spray Voltage: 3500 V.

  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.

MRM Transitions:

Compound Precursor (m/z) Product (m/z) DP (V) CE (eV) Role
7-HMC 179.1 151.1 60 25 Quantifier
7-HMC 179.1 123.1 60 35 Qualifier

| IS (4-MU) | 177.1 | 121.1 | 60 | 30 | Quantifier |

Visualized Workflows

Figure 1: Sample Preparation Logic (LLE)

This diagram illustrates the critical phase separation steps to ensure phospholipid removal.

SamplePrep Start Plasma Sample (50 µL) Spike Add IS (10 µL) (Internal Standard) Start->Spike Extract Add MTBE (500 µL) (Lipophilic Extraction) Spike->Extract Mix Vortex/Shake (5 min) Extract->Mix Spin Centrifuge (10,000 g, 5 min) Mix->Spin Phase Phase Separation: Top: Organic (Analyte) Bottom: Aqueous (Proteins) Spin->Phase Transfer Transfer Organic Layer Phase->Transfer Select Top Layer Dry Evaporate (N2, 40°C) Transfer->Dry Recon Reconstitute (80:20 H2O:ACN) Dry->Recon Inject Inject to LC-MS/MS Recon->Inject

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for minimizing matrix effects in plasma.

Figure 2: LC-MS/MS System Configuration

The logical flow of data acquisition and processing.

LCMS_Config HPLC UHPLC System (Gradient Elution) Column C18 Column (Separation) HPLC->Column Mobile Phase Source ESI Source (+) (Ionization) Column->Source Eluent Q1 Q1 Filter (Select Parent m/z 179.1) Source->Q1 Ions Collision Collision Cell (Fragmentation) Q1->Collision Precursor Q3 Q3 Filter (Select Product m/z 151.1) Collision->Q3 Fragments Detector Detector (Signal Integration) Q3->Detector Quant Ion

Caption: Triple Quadrupole Mass Spectrometry path for specific detection of 7-HMC.

Validation Criteria (FDA Guidelines)

To ensure regulatory compliance, the following parameters must be validated:

  • Linearity:

    
     over the range of 1–1000 ng/mL.
    
  • Accuracy & Precision: Mean concentration within ±15% of nominal (±20% at LLOQ). CV% < 15%.[2]

  • Recovery: Consistent extraction efficiency (>70%) across Low, Mid, and High QC levels.

  • Matrix Effect: Matrix Factor (MF) between 0.85 and 1.15.

  • Stability: Freeze-thaw (3 cycles), Bench-top (4h), and Autosampler stability (24h).

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[1] [Link]

  • Chen, G., et al. (2007). "Simultaneous quantification of multiple licorice flavonoids in rat plasma." Journal of the American Society for Mass Spectrometry. [Link]

  • Phenomenex Application Guide. (2025). "Sample Preparation Techniques: Liquid-Liquid Extraction." [Link]

  • Prasain, J. K., et al. (2004). "Liquid chromatography–tandem mass spectrometry methods for the analysis of isoflavones and other dietary polyphenols in biological fluids." Journal of Chromatography B. [Link]

Sources

investigating the anticancer properties of 7-hydroxy-8-methylchroman-4-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the methodological framework for investigating the anticancer properties of 7-hydroxy-8-methylchroman-4-one and its functionalized derivatives. While the chroman-4-one scaffold is a privileged structure in medicinal chemistry, the specific substitution of a methyl group at the C8 position and a hydroxyl group at C7 creates a unique pharmacophore. This substitution pattern modulates lipophilicity and metabolic stability, while the C4-carbonyl and C2-C3 saturated bond provide a flexible core for target engagement.

Recent structural-activity relationship (SAR) studies suggest these derivatives primarily exert anticancer effects through SIRT2 inhibition and tubulin destabilization , leading to G2/M cell cycle arrest and subsequent apoptosis. This guide provides a self-validating workflow to synthesize, screen, and mechanistically characterize these compounds.

Strategic Rationale & SAR Analysis

Why 7-hydroxy-8-methylchroman-4-one?

  • The C7-Hydroxyl Group: Acts as a critical hydrogen bond donor/acceptor, essential for interaction with the hydrophilic pockets of enzymes like Sirtuin-2 (SIRT2).

  • The C8-Methyl Group: Provides steric bulk that can restrict bond rotation in the active site, potentially increasing selectivity for specific isoforms (e.g., SIRT2 vs. SIRT1) and blocking metabolic hydroxylation at the vulnerable C8 position.

  • The C3-Position: The most reactive site for derivatization. Condensation at C3 with aromatic aldehydes (to form 3-benzylidene derivatives) creates an

    
    -unsaturated ketone system, a "Michael acceptor" capable of covalent interactions with cysteine residues in target proteins.
    

Experimental Workflow

The following diagram illustrates the logical progression from synthesis to mechanistic validation.

Anticancer_Workflow cluster_mech Mechanistic Validation Start Scaffold Synthesis (7-hydroxy-8-methylchroman-4-one) Deriv Derivatization (Claisen-Schmidt Condensation) Start->Deriv + Ar-CHO Screen Primary Screening (MTT/SRB Assay) Deriv->Screen HitSel Hit Selection (IC50 < 10 µM) Screen->HitSel Mech Mechanism of Action HitSel->Mech SIRT SIRT2 Inhibition Assay (Fluorometric) Mech->SIRT Tubulin Tubulin Polymerization (In Vitro) Mech->Tubulin FACS Flow Cytometry (Annexin V / PI) Mech->FACS Validation In Vivo / Lead Optimization SIRT->Validation Tubulin->Validation FACS->Validation

Caption: Figure 1. Integrated workflow for the synthesis, screening, and validation of chroman-4-one derivatives. Green nodes represent critical validation checkpoints.

Detailed Protocols

Protocol A: Synthesis of 3-Benzylidene Derivatives

Rationale: The anticancer potency of the chroman-4-one core is significantly enhanced by introducing an exocyclic double bond at C3. This protocol uses a Claisen-Schmidt condensation.

Materials:

  • 7-hydroxy-8-methylchroman-4-one (Starting material)

  • Substituted benzaldehydes (e.g., 3,4,5-trimethoxybenzaldehyde for tubulin targeting)

  • Piperidine (Catalyst)

  • Ethanol (Solvent)

Procedure:

  • Dissolve 1.0 mmol of 7-hydroxy-8-methylchroman-4-one and 1.1 mmol of the appropriate benzaldehyde in 10 mL of absolute ethanol.

  • Add 5 drops of piperidine.

  • Reflux the mixture at 80°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Critical Step: Upon completion, cool the reaction mixture to room temperature and then to 4°C overnight. The product should precipitate as colored crystals (yellow/orange due to conjugation).

  • Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/chloroform.

  • QC Check: Verify structure via

    
    H-NMR. Look for the characteristic singlet of the vinylic proton at 
    
    
    
    7.8–8.0 ppm.
Protocol B: Primary Cytotoxicity Screening (MTT Assay)

Rationale: To determine the IC


 values across a panel of cancer lines (e.g., MCF-7, A549, HCT-116).

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO.[1][2]

Step-by-Step:

  • Seeding: Seed tumor cells in 96-well plates at a density of

    
     cells/well in 100 µL media. Incubate for 24 hours.
    
  • Treatment: Prepare serial dilutions of the derivative (0.1 µM to 100 µM). Add 100 µL of drug solution to wells (triplicate). Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Doxorubicin or Combretastatin A-4).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO

    
    .
    
  • Development: Add 20 µL of MTT reagent to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Carefully aspirate media. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    
    Use non-linear regression (GraphPad Prism) to calculate IC
    
    
    
    .
Protocol C: Mechanistic Validation - SIRT2 Inhibition

Rationale: Chroman-4-ones are established SIRT2 inhibitors.[1][3] SIRT2 deacetylates


-tubulin; its inhibition leads to hyperacetylation, microtubule instability, and mitotic arrest.

Assay Setup:

  • Use a fluorogenic SIRT2 assay kit (e.g., BPS Bioscience).

  • Substrate: Fluorogenic peptide containing acetylated lysine.

Procedure:

  • Prepare the master mix containing SIRT2 enzyme (human recombinant) and assay buffer.

  • Add 5 µL of the test compound (at IC

    
     concentration) to the well.
    
  • Initiate reaction by adding the fluorogenic substrate and NAD+ cofactor.

  • Incubate at 37°C for 30 minutes.

  • Add Developer Solution (containing nicotinamidase and trypsin-like protease) to release the fluorophore.

  • Measure fluorescence (Ex/Em = 360/460 nm).

  • Self-Validation: If the compound is active, fluorescence will decrease relative to the control (enzyme + substrate only), as the deacetylated substrate (product of SIRT2) is the only form cleaved by the developer to release light.

Protocol D: Cell Cycle Analysis (Flow Cytometry)

Rationale: To confirm if the cytotoxicity is due to G2/M arrest (characteristic of tubulin/SIRT2 targeting).

Staining Solution:

  • Propidium Iodide (PI): 50 µg/mL

  • RNase A: 100 µg/mL

  • Triton X-100: 0.1%

Procedure:

  • Treat cells (e.g.,

    
     cells in 6-well plate) with the derivative at IC
    
    
    
    for 24 hours.
  • Harvest cells (trypsinize), wash with cold PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for >2 hours (or overnight).

  • Wash cells with PBS to remove ethanol.

  • Resuspend in 500 µL of Staining Solution. Incubate 30 mins at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCalibur). Record 10,000 events.

  • Analysis: Use ModFit LT or FlowJo to quantify G0/G1, S, and G2/M populations.

    • Expected Result: A significant increase in the G2/M peak compared to control indicates mitotic arrest.

Data Analysis & Interpretation

Table 1: Expected Phenotypic Responses

AssayParameterExpected Outcome (Active Derivative)Mechanistic Implication
MTT IC

Value
< 10 µMPotent cytotoxicity warranting further study.
SIRT2 Assay Fluorescence< 50% of ControlDirect enzymatic inhibition of Sirtuin-2.
Western Blot Acetyl-

-tubulin
Increased Band IntensityAccumulation of acetylated tubulin due to SIRT2 inhibition.
Flow Cytometry Cell CycleG2/M Phase AccumulationMitotic catastrophe / Tubulin destabilization.
Annexin V Q2/Q4 PopulationIncreased > 15%Induction of apoptosis (vs. necrosis).

Signaling Pathway Visualization

The following diagram details the specific molecular cascade triggered by 7-hydroxy-8-methylchroman-4-one derivatives.

Signaling_Pathway Compound Chroman-4-one Derivative SIRT2 SIRT2 (Deacetylase) Compound->SIRT2 Inhibits Tubulin alpha-Tubulin (Acetylated) SIRT2->Tubulin Prevents Deacetylation Mitosis Mitotic Spindle Defect Tubulin->Mitosis Hyperacetylation Stabilizes MTs G2M G2/M Arrest Mitosis->G2M Bax Bax (Upregulation) G2M->Bax Caspase Caspase-3/7 Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Figure 2.[4][5] Proposed mechanism of action. Inhibition of SIRT2 leads to tubulin hyperacetylation, disrupting microtubule dynamics and triggering the intrinsic apoptotic pathway.

References

  • Review of Chromanone Scaffolds: Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.[3][5][6] European Journal of Medicinal Chemistry, 93, 539–563. Link

  • SIRT2 Inhibition Mechanism: Rumpf, T., et al. (2015). Selective Sirt2 inhibition by ligand-induced rearrangement of the active site. Nature Communications, 6, 6263. Link

  • Anticancer Protocols (NCI): National Cancer Institute.[7][8] (n.d.). NCI-60 Human Tumor Cell Lines Screen Protocol. Link

  • Flow Cytometry Standards: Darzynkiewicz, Z., et al. (2017). Features of apoptotic cells measured by flow cytometry. Cytometry Part A, 77A(9), 795-805. Link

  • Synthesis of 7-hydroxychromanones: Venkateswarlu, S., et al. (2005). Synthesis and biological evaluation of some new chroman-4-one derivatives. Bioorganic & Medicinal Chemistry, 13(23), 6374-6380. Link

Sources

use of 7-hydroxy-8-methylchroman-4-one in the development of enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 7-Hydroxy-8-methylchroman-4-one as a Privileged Scaffold for Enzyme Inhibitor Development

Executive Summary & Pharmacophore Insight

7-hydroxy-8-methylchroman-4-one represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing potent ligands for diverse biological targets through judicious functionalization.[1] Unlike generic chromanones, the 8-methyl substitution offers two distinct strategic advantages:

  • Metabolic Blockade: It sterically hinders the C8 position, a common site for oxidative metabolism (hydroxylation) in flavonoid scaffolds, thereby potentially enhancing the in vivo half-life of derived inhibitors.

  • Conformational Locking: The methyl group restricts the rotation of adjacent substituents, pre-organizing the molecule for tighter binding in hydrophobic enzyme pockets (e.g., Aromatase or Acetylcholinesterase).

This guide details the utilization of this scaffold to develop inhibitors for Acetylcholinesterase (AChE) (Alzheimer's pathology) and Aromatase (CYP19) (Estrogen-dependent breast cancer).[1]

Strategic Workflow: From Scaffold to "Warhead"

The core synthetic strategy involves transforming the C3-methylene group of the chroman-4-one ring into an electrophilic center or a hydrophobic linker.[1] The most high-yield, field-proven transformation is the Claisen-Schmidt Aldol Condensation to generate 3-benzylidenechroman-4-ones (Homoisoflavonoids) .[1]

Workflow Diagram

G Scaffold 7-hydroxy-8-methyl chroman-4-one Reaction Aldol Condensation (Ar-CHO / Acid or Base) Scaffold->Reaction + Aromatic Aldehyde Product 3-Benzylidene Derivative (Homoisoflavonoid) Reaction->Product Dehydration Target1 Target A: AChE (Dual Binding Site) Product->Target1 Linker Optimization Target2 Target B: Aromatase (Heme Coordination) Product->Target2 A-Ring Modification

Figure 1: Divergent synthesis workflow transforming the chromanone scaffold into bioactive homoisoflavonoids.

Application I: Development of Acetylcholinesterase (AChE) Inhibitors

Mechanism: 3-Benzylidene derivatives bind to AChE as dual-site inhibitors .[1][2] The chromanone core occupies the Peripheral Anionic Site (PAS) , while the pendant benzylidene ring (often substituted with amines or heterocycles) extends into the Catalytic Anionic Site (CAS) , blocking acetylcholine hydrolysis and preventing Aβ-aggregation.[1]

Protocol A: Synthesis of 3-Benzylidene-7-hydroxy-8-methylchroman-4-one
  • Objective: Create a library of homoisoflavonoids to screen for AChE affinity.

  • Reagents: 7-hydroxy-8-methylchroman-4-one (1.0 eq), Substituted Benzaldehyde (1.1 eq), Pyrrolidine (Cat.), Ethanol (Abs.).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 7-hydroxy-8-methylchroman-4-one in 5 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 1.1 mmol of the selected benzaldehyde (e.g., 4-dimethylaminobenzaldehyde for high affinity).

  • Catalysis: Add catalytic pyrrolidine (0.5 eq) or piperidine. Note: Pyrrolidine often gives higher yields for sterically hindered ketones.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of the chromanone via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. The product usually precipitates as a yellow solid.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary to achieve >98% purity (HPLC).

Protocol B: Ellman’s Assay for AChE Inhibition
  • Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine.[1] Thiocholine reacts with DTNB (Ellman's reagent) to form a yellow anion (TNB), quantifiable at 412 nm.[1]

Assay Setup (96-well format):

ComponentVolume (µL)Concentration (Final)Role
Phosphate Buffer (pH 8.0) 1400.1 MReaction Medium
DTNB 200.3 mMColorimetric Reagent
Enzyme (AChE) 200.05 U/mLTarget Enzyme
Inhibitor (Test Compound) 10Varied (0.1 nM - 10 µM)Test Agent
Substrate (ATChI) 100.5 mMSubstrate (Start Reaction)

Procedure:

  • Pre-incubation: Add Buffer, DTNB, Enzyme, and Inhibitor to the wells.[1] Incubate at 25°C for 10 minutes to allow inhibitor binding (crucial for slow-binding inhibitors).[1]

  • Initiation: Add ATChI substrate to start the reaction.

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a kinetic microplate reader.

  • Calculation: Determine the velocity (

    
    ) of the reaction. Calculate % Inhibition:
    
    
    
    
    [1][3]
  • IC50 Determination: Plot % Inhibition vs. Log[Concentration] using non-linear regression (GraphPad Prism).

Application II: Development of Aromatase (CYP19) Inhibitors

Mechanism: Aromatase converts androgens to estrogens. The chromanone scaffold mimics the steroid A/B ring system. The 4-keto group interacts with the enzyme's active site residues (Met374), while the 7-hydroxy group mimics the C3-hydroxyl of steroidal substrates.[1]

Protocol C: CYP19 (Aromatase) Inhibition Assay (Fluorescent)
  • Objective: Evaluate the potency of the scaffold derivatives against recombinant human aromatase.

  • Standard Control: Letrozole (Non-steroidal) or Exemestane (Steroidal).[1]

Experimental Workflow:

AromataseAssay Prep Prepare Cofactor Mix (NADPH-Regenerating System) Incubate Incubate: Enzyme + Inhibitor + Substrate (DBF: Dibenzylfluorescein) Prep->Incubate 37°C, 30 min Stop Stop Reaction (Add NaOH/Acetonitrile) Incubate->Stop Read Read Fluorescence (Ex: 485nm / Em: 530nm) Stop->Read

Figure 2: High-throughput fluorescence assay workflow for CYP19 inhibition.

Procedure:

  • Enzyme Mix: Prepare recombinant human CYP19 (Aromatase) in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate: Use Dibenzylfluorescein (DBF) as the fluorogenic substrate. Aromatase cleaves DBF to release fluorescein.

  • Reaction:

    • Mix 100 µL Enzyme/Buffer with 2 µL of Test Compound (DMSO stock).

    • Add 100 µL of Cofactor/Substrate Mix (200 µM NADPH, 0.4 µM DBF).[1]

  • Incubation: Incubate at 37°C for 30 minutes .

  • Termination: Stop the reaction by adding 75 µL of 2N NaOH. Incubate for 2 hours to develop the fluorescein signal.

  • Read: Measure fluorescence (Excitation 485 nm / Emission 530 nm).

  • Analysis: High fluorescence = High Activity. Low fluorescence = Inhibition.

Quality Control & Validation Criteria

To ensure scientific integrity (E-E-A-T), all synthesized derivatives must pass the following QC thresholds before biological testing:

ParameterMethodAcceptance CriterionRationale
Purity HPLC-UV (254 nm)> 95%Impurities (e.g., unreacted aldehyde) can act as false positives (PAINS).[1]
Identity 1H-NMR, MSConfirmed StructureVerify the "8-methyl" integrity and "3-benzylidene" geometry (E/Z isomerism).
Solubility Kinetic Turbidimetry> 50 µM in 1% DMSOCompounds must remain soluble during the assay incubation time.
Aggregation DLS (Dynamic Light Scattering)No particles > 100nmRule out promiscuous inhibition via aggregate sequestration.[1]

References

  • Synthesis of Homoisoflavonoids: Lee, H., et al. (2016).[1][4][5] "Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups." Molecules, 21(8), 1058.[1][4] [1]

  • AChE Inhibition: Zhang, X., et al. (2022).[1][6] "Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one."[1][2] Molecules, 27(10), 3090.[1]

  • Aromatase Inhibition: Prachayasittikul, V., et al. (2014).[1] "Investigation of aromatase inhibitory activity of metal complexes of 8-hydroxyquinoline and uracil derivatives." Drug Design, Development and Therapy, 8, 1089–1101.[1]

  • Chromanone Biological Activity: Gomes, S.E., et al. (2025).[1][4] "Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives." Molecules, 30.

Sources

Troubleshooting & Optimization

troubleshooting 7-hydroxy-8-methylchroman-4-one solubility issues in assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Assay Stability

Ticket ID: SOL-7H8M-C4 Status: Open Support Tier: Senior Application Scientist[1][2]

Introduction: The "Crash Out" Phenomenon

Welcome to the technical support hub. You are likely here because 7-hydroxy-8-methylchroman-4-one (henceforth 7-HMC ) is precipitating in your aqueous buffers, showing inconsistent IC50 values, or disappearing from solution during serial dilutions.[1][2]

This molecule presents a classic medicinal chemistry paradox: it possesses a polar handle (7-hydroxyl) and a hydrogen-bond acceptor (4-ketone), yet the fused bicyclic ring system and the 8-methyl group create a significant lipophilic core (LogP ~2.0–2.5).[1][2] In standard physiological buffers (pH 7.4), the molecule remains largely protonated and hydrophobic, leading to rapid aggregation or crystallization when diluted from DMSO.

This guide provides a root-cause analysis and validated protocols to stabilize 7-HMC in bioassays.

Part 1: Stock Solution Integrity
Q: My stock solution looks clear, but my assay fails. Is my stock actually dissolved?

A: Visual clarity in DMSO is deceptive.[2] 7-HMC is highly soluble in DMSO (>50 mM), but it is hygroscopic.[1][2] If your DMSO has absorbed atmospheric water, the "effective" solubility drops, creating micro-nuclei that trigger precipitation later.

The Protocol: Anhydrous Stock Preparation

  • Solvent: Use only anhydrous DMSO (stored over molecular sieves).[2] Do not use DMSO stored in plastic tubes for months.[2]

  • Concentration: Prepare stocks at 10 mM or 20 mM . Avoid pushing to 100 mM unless necessary; lower stock concentrations reduce the "concentration shock" during aqueous dilution.

  • Sonicate: Always sonicate for 5–10 minutes at room temperature, even if the solution looks clear. This breaks up non-visible micro-aggregates.[2]

  • Storage: Store in small aliquots (single-use) at -20°C to prevent freeze-thaw cycles, which promote crystal growth.

Part 2: The Dilution "Shock" (Critical)
Q: The compound precipitates immediately when I add buffer. How do I stop this?

A: You are likely performing a "direct dilution" (e.g., 1 µL stock into 999 µL buffer).[2] This creates a localized zone of supersaturation where the compound crashes out before it can disperse.

The Solution: Intermediate Dilution Method You must step the compound down through a solvent gradient.

Table 1: Solvent Compatibility & Limits

Solvent Solubility Status Assay Limit (Typical) Role
DMSO Excellent < 1.0% Primary Stock
Ethanol Good < 1.0% Alternative Stock
PBS (pH 7.4) Poor (< 50 µM)* N/A Assay Buffer

| PBS + 0.05% Tween-20 | Moderate | N/A | Stabilized Buffer |[1][2]

*Solubility is pH-dependent (see Part 4).[1][2]

Standard Operating Procedure (SOP): The 3-Step Step-Down Do not pipette 100% DMSO stock directly into 100% aqueous buffer.

DilutionProtocol Stock 1. DMSO Stock (10 mM) Inter 2. Intermediate Plate (100x Assay Conc.) Solvent: 100% DMSO Stock->Inter Serial Dilution in DMSO Dose 3. Dosing Solution (10x Assay Conc.) Solvent: Buffer + 10% DMSO Inter->Dose 1:10 Dilution into Buffer Final 4. Final Assay Well (1x Conc.) Final DMSO: 1% Dose->Final 1:10 Addition to Cells/Enzyme

Figure 1: The "Step-Down" dilution protocol minimizes precipitation shock by maintaining high solvent capacity until the final step.[1][2]

Part 3: Assay Interference & False Positives
Q: I see inhibition, but the dose-response curve is very steep (Hill slope > 2). Is this real?

A: Likely not. This is a hallmark of Colloidal Aggregation . 7-HMC, like many flavonoids and chromanones, can form colloidal aggregates in aqueous solution at concentrations as low as 1–5 µM.[2] These aggregates sequester enzymes non-specifically, leading to false positives.

Diagnostic Experiment: The Detergent Test To distinguish specific binding from aggregation:

  • Run your assay with 0.01% Triton X-100 or 0.05% Tween-20 .[1][2]

  • Result A: If IC50 remains stable → Specific inhibition.[2]

  • Result B: If IC50 shifts significantly (potency loss) → You were observing aggregation artifact.[2]

Reference: Assay Guidance Manual: Aggregation-Based Inhibition. [1]

Q: My compound potency decreases over time in the plate.

A: This suggests Plastic Binding .[2] The lipophilic core of 7-HMC binds to polypropylene and polystyrene.[2]

  • Fix: Use Low-Binding (NBS) plates.

  • Fix: Ensure your assay buffer contains a surfactant (Tween-20 or BSA) to "block" the plastic surfaces.[1][2]

Part 4: The Physics of pH (The "Why")
Q: Can I just increase the pH to dissolve it?

A: Yes, but with a caveat. The 7-hydroxyl group is phenolic.[1][2][3]

  • pH < 7.0: The group is protonated (neutral).[2] Solubility is lowest.[2]

  • pH > 8.5: The group deprotonates (anionic).[2] Solubility increases dramatically.[2]

However, 7-HMC is a chroman-4-one .[1][2][4] At high pH (basic conditions), the pyranone ring is susceptible to hydrolysis (ring-opening) or oxidation, especially over long incubations.[1][2]

Recommendation: Keep the assay pH at 7.4 for biological relevance. If you must go higher to dissolve the compound, you must validate chemical stability by LC-MS after 2 hours at that pH.[1][2]

SolubilityLogic Start Solubility Issue Detected CheckpH Check Buffer pH Start->CheckpH LowPH pH < 7.0 (Protonated/Neutral) CheckpH->LowPH HighPH pH > 8.0 (Deprotonated/Anionic) CheckpH->HighPH Action1 Risk: Aggregation Action: Add Tween-20 LowPH->Action1 Action2 Risk: Ring Hydrolysis Action: Check Stability (LC-MS) HighPH->Action2

Figure 2: Decision matrix for pH-related solubility adjustments.

Summary of Recommendations
ParameterRecommendationReason
Stock Solvent Anhydrous DMSOPrevents water-induced nucleation.[1][2]
Plastics Low-Binding (NBS)Prevents loss of compound to well walls.[1][2]
Buffer Additive 0.01–0.05% Tween-20Prevents aggregation and "crashing out."[1][2]
Max Aqueous Conc. Empirically determine (likely < 50 µM)Thermodynamic solubility limit.
Dilution Method Intermediate (DMSO -> Buffer)Avoids kinetic precipitation shock.[1][2]
References
  • Assay Guidance Manual (NCBI) Title: Assay Guidance Manual - Troubleshooting and Optimization.[1][2][5] Source: National Center for Advancing Translational Sciences (NCATS).[2] URL:[Link]

  • Compound Precipitation in High-Concentration DMSO Solutions Title: Compound precipitation in high-concentration DMSO solutions.[1][2][6] Source: Journal of Biomolecular Screening.[2][6] URL:[Link]

  • Physical Properties of Chromanones Title: 7-Hydroxy-4-chromone (Structural Analog Data).[1][2][4] Source: PubChem Compound Summary.[2][7] URL:[Link][1]

Sources

optimization of reaction conditions for 7-hydroxy-8-methylchroman-4-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for the synthesis of 7-hydroxy-8-methylchroman-4-one . It is designed to move beyond basic textbook procedures, offering optimization strategies and troubleshooting for common failure modes encountered in the lab.

Ticket Subject: Optimization of reaction conditions for 7-hydroxy-8-methylchroman-4-one Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Synthetic Route Selection & Logic

To synthesize 7-hydroxy-8-methylchroman-4-one , the choice of starting material dictates your regioselectivity. You cannot reliably methylate 7-hydroxychroman-4-one at the C8 position after cyclization due to competing alkylation at C6 and O-alkylation.

The Validated Route:

  • Precursor: 2-Methylresorcinol (2-methyl-1,3-benzenediol).

  • Reagent: 3-Chloropropionic acid (or Acrylonitrile followed by hydrolysis).

  • Cyclization Agent: Eaton’s Reagent (7.7 wt%

    
     in Methanesulfonic acid) is preferred over Polyphosphoric Acid (PPA) for cleaner workup and lower reaction temperatures.
    
Reaction Pathway Diagram

The following workflow illustrates the optimized "One-Pot" versus "Two-Step" pathways.

ReactionWorkflow Start 2-Methylresorcinol + 3-Chloropropionic Acid Inter Intermediate: 3-(2,4-dihydroxy-3-methylphenyl) propanoic acid Start->Inter Route A: Base (NaOH) then HCl workup Cyclization Cyclization (Intramolecular Friedel-Crafts) Start->Cyclization Route B: Direct One-Pot (Eaton's Rgt, 70-90°C) Inter->Cyclization Eaton's Rgt or PPA (Acid Catalyzed) Product Target: 7-hydroxy-8-methylchroman-4-one Cyclization->Product Quench & Crystallization

Figure 1: Synthetic workflow comparing the stepwise isolation of the propanoic acid intermediate (Route A) versus the direct one-pot cyclization (Route B).

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Eaton's Reagent)

Recommended for high purity and ease of workup.

Reagents:

  • 2-Methylresorcinol (1.0 eq)

  • 3-Chloropropionic acid (1.1 eq)

  • Eaton’s Reagent (5 mL per gram of substrate)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under

    
    . Add 2-methylresorcinol and 3-chloropropionic acid.
    
  • Addition: Add Eaton’s Reagent slowly at room temperature. The mixture will be a viscous slurry.

  • Reaction: Heat to 70–80°C for 2–3 hours.

    • Optimization Note: Do not exceed 90°C. Higher temperatures promote polymerization of the propionic acid side chain.

  • Quench: Cool to 0°C. Pour the reaction mixture slowly into crushed ice (10x volume) with vigorous stirring.

  • Isolation: The product often precipitates as a solid. Filter and wash with cold water.[1] If oil forms, extract with Ethyl Acetate (EtOAc).

  • Purification: Recrystallize from Ethanol/Water (8:2).

Protocol B: The "Classic" Method (Polyphosphoric Acid - PPA)

Recommended only for large-scale cost reduction where yield loss is acceptable.

Step-by-Step:

  • Preparation: Pre-heat PPA to 80°C to reduce viscosity.

  • Mixing: Add 2-methylresorcinol and 3-chloropropionic acid to the PPA.

  • Reaction: Stir mechanically (overhead stirrer required due to high viscosity) at 100°C for 1–2 hours.

    • Warning: PPA reactions often suffer from local overheating, leading to "tar" formation (black, insoluble byproducts).

  • Workup: Pour into ice water. Neutralization with

    
     is often required to break the emulsion.
    

Troubleshooting & FAQs

Specific solutions to common failure modes.

Q1: I am seeing a "black tar" instead of a precipitate upon quenching. What happened?

Diagnosis: Charring due to uncontrolled exotherm or excessive temperature. Solution:

  • Switch to Eaton's Reagent: PPA is notorious for this. Eaton's reagent dissipates heat better.

  • Temperature Control: Keep the reaction under 80°C. The cyclization is an equilibrium process; excessive heat drives irreversible polymerization.

  • Quench Technique: Pour the acid into the ice, not the water into the acid. The latter causes a violent exotherm that "burns" the product.

Q2: I isolated a product, but NMR shows a mixture of isomers. Is it 6-methyl or 8-methyl?

Diagnosis: Regioselectivity issues. Analysis:

  • 8-Methyl (Target): The 2-methylresorcinol directs acylation to the position para to the hydroxyl group (C4 of the chromanone). However, the position between the hydroxyls is sterically crowded.

  • Check Proton NMR: Look for the aromatic protons.

    • 8-methyl isomer: Two aromatic protons (H5 and H6) will appear as an AB system (doublets) with ortho-coupling (~8-9 Hz).

    • 6-methyl isomer: Protons at H5 and H8 would appear as singlets (para to each other). Prevention: Ensure you are using pure 2-methylresorcinol. If starting from resorcinol and attempting to methylate later, you will almost exclusively get the 6-methyl or 6,8-dimethyl products.

Q3: The reaction stalls at the intermediate ester/acid.

Diagnosis: Incomplete Fries rearrangement or cyclization. Solution:

  • Increase Acidity: If using Eaton's, add a catalytic amount of Triflic Acid (TfOH) to boost the Hammett acidity function.

  • Check Stoichiometry: Ensure 3-chloropropionic acid is in slight excess (1.1–1.2 eq).

  • Monitor via TLC: The intermediate open-chain acid is more polar than the closed chromanone. Use 50% EtOAc/Hexane to visualize.

Q4: My product is an oil that won't crystallize.

Diagnosis: Impurities (unreacted phenol) preventing crystal lattice formation. Solution:

  • Base Wash: Dissolve the crude oil in EtOAc and wash with 5%

    
     (removes unreacted propionic acid) and then 1% NaOH (rapid wash to remove unreacted phenol—work quickly as the product is also a phenol, though less acidic).
    
  • Trituration: Add cold diethyl ether or hexanes to the oil and scratch the flask walls to induce nucleation.

Optimization Data Comparison

The following table summarizes the performance of different catalytic systems for this specific transformation.

ParameterEaton's Reagent (

)
Polyphosphoric Acid (PPA)Triflic Acid (neat)
Typical Yield 75 – 85% 50 – 65%80 – 90%
Reaction Temp 70 – 80°C100°C+0 – 25°C
Viscosity Low (Stirrable)High (Difficult)Low
Workup Water precipitationSticky emulsionExtraction required
Side Reactions MinimalCharring/TarsO-acylation
Cost ModerateLowHigh

Troubleshooting Logic Tree

Use this decision tree to diagnose low yields or failed reactions.

Troubleshooting Problem Problem Detected CheckTLC Check TLC: Is Starting Material (SM) gone? Problem->CheckTLC SM_Present Yes, SM remains CheckTLC->SM_Present Incomplete SM_Gone No, SM consumed CheckTLC->SM_Gone Complete Temp_Check Check Temp: Is T < 60°C? SM_Present->Temp_Check Byproducts Check Spot Pattern SM_Gone->Byproducts Increase_T Solution: Increase T to 80°C or add more Acid Temp_Check->Increase_T Yes Black_Spot Baseline Gunk (Tar)? Byproducts->Black_Spot Multi_Spot Multiple Moving Spots? Byproducts->Multi_Spot Tar_Sol Solution: Temp too high. Switch to Eaton's Rgt or reduce T. Black_Spot->Tar_Sol Iso_Sol Solution: Regioisomers. Purify Precursor (2-Me-Resorcinol). Multi_Spot->Iso_Sol

Figure 2: Diagnostic logic for troubleshooting reaction failures during chromanone synthesis.

References

  • Eaton's Reagent Optimization: Prabha, K., et al. "Eaton's reagent is an alternative of PPA: Solvent free synthesis... of new angular and linear carbazole based naphtho naphthyridines."[2] Tetrahedron, 2023.[3] (Context: Validates Eaton's reagent as a superior, higher-yield alternative to PPA for cyclodehydration).

  • General Chromanone Synthesis: "Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives." National Institutes of Health (PMC). (Context: Provides spectral data and general Friedel-Crafts conditions for chroman-4-ones).

  • Troubleshooting Friedel-Crafts: "The Synthesis of 1-Indanones via Intramolecular Cyclization: A Technical Guide." BenchChem.[4] (Context: Detailed protocols for intramolecular Friedel-Crafts acylation, analogous to chromanone formation).

  • Houben-Hoesch Alternative: "Hoesch reaction." Wikipedia / Organic Reactions. (Context: Mechanistic background for nitrile-based synthesis routes).

Sources

Technical Support Center: Overcoming Challenges in the Purification of 7-Hydroxy-8-Methylchroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 7-hydroxy-8-methylchroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of this and structurally similar chroman-4-one derivatives. The inherent functionalities of this molecule—a phenolic hydroxyl group, a ketone, and an aromatic ring system—present a unique set of purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to achieve high purity and yield in your experiments.

I. Understanding the Molecule: Key Physicochemical Properties and Their Purification Implications

The structure of 7-hydroxy-8-methylchroman-4-one dictates its behavior during purification. The phenolic hydroxyl group imparts significant polarity and the potential for strong interactions with polar stationary phases like silica gel, which can lead to peak tailing and poor separation.[1][2] The methyl group, while seemingly simple, can influence solubility and crystal packing. Furthermore, the chroman-4-one core can be susceptible to degradation under harsh acidic or basic conditions.

II. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of 7-hydroxy-8-methylchroman-4-one.

Q1: My crude 7-hydroxy-8-methylchroman-4-one appears as a dark oil. What is the likely cause and how should I proceed?

A1: The formation of a dark oil is often indicative of impurities, which can include polymeric materials or colored byproducts from the synthesis.[3] Before attempting column chromatography, it is advisable to perform a simple work-up. This may involve dissolving the crude product in a suitable organic solvent like ethyl acetate and washing with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash. Drying the organic layer over anhydrous sodium sulfate and concentrating it under reduced pressure may yield a more manageable solid or viscous oil for subsequent purification.

Q2: I'm observing significant streaking of my compound on the TLC plate. What does this suggest?

A2: Streaking on a TLC plate, particularly with phenolic compounds, often points to strong interactions with the silica gel stationary phase.[4] This can be due to the acidity of the silica. To mitigate this, you can try adding a small amount of a polar, slightly acidic modifier like acetic acid or formic acid (e.g., 0.1-1%) to your mobile phase. This can help to saturate the active sites on the silica and improve the spot shape.

Q3: Can I use reverse-phase chromatography for the purification of 7-hydroxy-8-methylchroman-4-one?

A3: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative, especially if you are facing issues with silica gel.[1] In reverse-phase, the elution order is inverted, with more polar compounds eluting first. A typical mobile phase would be a gradient of water and a polar organic solvent like methanol or acetonitrile. This technique can be particularly effective for separating non-polar impurities.

Q4: My purified compound is a white solid, but the melting point is broad. What does this indicate?

A4: A broad melting point range is a classic indicator of impurities.[5] Even small amounts of contaminants can disrupt the crystal lattice and lower and broaden the melting point. Further purification, such as recrystallization or another round of column chromatography with a different solvent system, is recommended to achieve a sharp melting point, which is characteristic of a pure compound.

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques is recommended for robust purity assessment.[5][6] High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity and detecting minor impurities.[6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual solvents or impurities. Mass spectrometry (MS) will confirm the molecular weight of your compound.

III. Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific problems you may encounter during the purification of 7-hydroxy-8-methylchroman-4-one.

A. Column Chromatography on Silica Gel

Silica gel chromatography is a common and effective method for purifying chroman-4-one derivatives.[3][7] However, the phenolic hydroxyl group in 7-hydroxy-8-methylchroman-4-one can lead to challenges.

Issue 1: The compound is not eluting from the column, or is eluting very slowly with significant tailing.

  • Probable Cause: The phenolic hydroxyl group is strongly adsorbing to the acidic silanol groups on the silica gel surface.[1][2] The polarity of the mobile phase may be too low.

  • Solutions:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).

    • Use a Mobile Phase Modifier: Add a small amount (0.1-1%) of acetic acid or formic acid to the mobile phase.[8] This will protonate the silanol groups, reducing their interaction with your compound.

    • Consider an Alternative Stationary Phase: If the issue persists, consider using a less acidic stationary phase like neutral alumina or a bonded phase like diol.[4]

Issue 2: Co-elution of impurities with the desired product.

  • Probable Cause: The polarity of the impurities is very similar to that of your product. The chosen solvent system may not have sufficient resolving power.

  • Solutions:

    • Optimize the Solvent System: Systematically screen different solvent systems using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate, acetone).[3][4]

    • Employ a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity during the chromatography run. This can help to separate compounds with close Rf values.

    • Consider a Different Chromatographic Technique: If co-elution remains a problem, techniques like Medium Pressure Liquid Chromatography (MPLC) or High-Performance Liquid Chromatography (HPLC) may offer better resolution.[1]

Table 1: Recommended Starting Solvent Systems for Silica Gel Chromatography

Solvent System (v/v)Typical Starting RatioApplication Notes
Hexane / Ethyl Acetate9:1 to 7:3A good general-purpose system. Adjust the ratio based on TLC results.
Dichloromethane / Methanol99:1 to 95:5Effective for more polar compounds. Be cautious as methanol can sometimes dissolve silica.[4]
Toluene / Ethyl Acetate9:1 to 8:2Can provide different selectivity compared to hexane-based systems, especially for aromatic compounds.[4]

Workflow for Column Chromatography Optimization

G TLC 1. Run TLC with various solvent systems Rf 2. Identify system with Rf of product ~0.3 TLC->Rf Column 3. Pack column with silica gel Rf->Column Load 4. Load crude product Column->Load Elute 5. Elute with chosen solvent system Load->Elute Collect 6. Collect fractions Elute->Collect Analyze 7. Analyze fractions by TLC Collect->Analyze Analyze->Elute Impure Combine 8. Combine pure fractions Analyze->Combine Pure Evaporate 9. Evaporate solvent Combine->Evaporate

Caption: Workflow for optimizing silica gel column chromatography.

B. Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[9][10] The key is to find a suitable solvent or solvent system.

Issue 1: The compound "oils out" instead of crystallizing.

  • Probable Cause: The compound's melting point may be lower than the boiling point of the solvent.[11] The solution may be cooling too quickly, or there may be a high concentration of impurities.

  • Solutions:

    • Choose a Lower-Boiling Solvent: Select a solvent with a boiling point below the melting point of your compound.

    • Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.[11][12]

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. Common anti-solvents for polar compounds include hexane or water.

Issue 2: Poor recovery of the compound after recrystallization.

  • Probable Cause: Too much solvent was used, preventing the solution from becoming saturated upon cooling.[9] The compound may have significant solubility in the cold solvent.

  • Solutions:

    • Use a Minimal Amount of Hot Solvent: Add just enough hot solvent to dissolve the compound completely.[10]

    • Cool Thoroughly: After cooling to room temperature, place the flask in an ice bath to maximize crystallization.

    • Evaporate Excess Solvent: If too much solvent was added, you can carefully evaporate some of it to concentrate the solution and induce crystallization.

Table 2: Potential Solvents for Recrystallization of 7-Hydroxy-8-Methylchroman-4-one

Solvent / SystemRationale
Ethanol/WaterThe compound should be soluble in hot ethanol and less soluble in water. Add water dropwise to the hot ethanolic solution until turbidity persists, then reheat to clarify and cool slowly.
Ethyl Acetate/HexaneThe compound is likely soluble in hot ethyl acetate. Hexane can be used as an anti-solvent.[13]
TolueneAromatic compounds can sometimes crystallize well from toluene.

Workflow for Recrystallization

G Dissolve 1. Dissolve crude product in minimum hot solvent Filter 2. Hot gravity filter (if insoluble impurities) Dissolve->Filter Cool 3. Cool slowly to room temperature Filter->Cool Ice 4. Cool in ice bath Cool->Ice Collect 5. Collect crystals by vacuum filtration Ice->Collect Wash 6. Wash with cold solvent Collect->Wash Dry 7. Dry crystals Wash->Dry

Caption: General workflow for recrystallization.

C. Dealing with Compound Instability

Issue: The compound appears to be degrading during purification, as evidenced by the appearance of new spots on TLC.

  • Probable Cause: 7-Hydroxychroman-4-ones can be sensitive to prolonged exposure to acidic or basic conditions.[14] The silica gel itself is acidic and can sometimes cause degradation.

  • Solutions:

    • Neutralize the Crude Product: Before purification, ensure that any residual acid or base from the synthesis is neutralized during the work-up.

    • Minimize Contact Time with Silica: Run the column as quickly as possible without sacrificing separation.

    • Use a Deactivated Stationary Phase: Consider using silica gel that has been treated with a base (e.g., triethylamine) or using neutral alumina.

    • Protecting Group Strategy: In challenging cases, the phenolic hydroxyl group can be protected (e.g., as a silyl ether or benzyl ether) before purification and then deprotected after the impurities have been removed.[15][16][17][18] This adds extra steps but can be very effective for sensitive compounds.

IV. Advanced Purification Strategies

For particularly challenging separations or when very high purity is required, consider the following techniques:

  • Medium Pressure Liquid Chromatography (MPLC): Offers higher resolution and faster separation times than traditional gravity column chromatography.[1]

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase preparative HPLC can provide excellent separation of closely related compounds.[19]

  • Supercritical Fluid Chromatography (SFC): A "green" chromatography technique that uses supercritical CO₂ as the mobile phase. It can offer unique selectivity for certain classes of compounds.

V. Purity Assessment

After purification, it is crucial to assess the purity of 7-hydroxy-8-methylchroman-4-one.

Table 3: Recommended Analytical Techniques for Purity Assessment

TechniqueInformation Provided
Thin-Layer Chromatography (TLC) Qualitative assessment of the number of components.
High-Performance Liquid Chromatography (HPLC) Quantitative purity determination, detection of minor impurities.[6]
¹H and ¹³C NMR Spectroscopy Structural confirmation, detection of impurities and residual solvents.
Mass Spectrometry (MS) Confirmation of molecular weight.
Melting Point Analysis A sharp melting point is indicative of high purity.[5]

VI. References

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - MDPI. Available at: [Link]

  • Protecting Groups - University of California, Irvine. Available at: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC. Available at: [Link]

  • Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - PMC. Available at: [Link]

  • US4479007A - Chroman-4-ones and process for preparing same - Google Patents. Available at:

  • Column chromatography of phenolics? - ResearchGate. Available at: [Link]

  • Protecting Groups List - SynArchive. Available at: [Link]

  • Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry - Reddit. Available at: [Link]

  • First- and Second-Generation Practical Syntheses of Chroman-4-one Derivative: A Key Intermediate for the Preparation of SERT/5-HT1A Dual Inhibitors | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Protecting Groups For Alcohols - Master Organic Chemistry. Available at: [Link]

  • Column chromatography - University of Victoria. Available at: [Link]

  • Recrystallization - University of California, Los Angeles. Available at: [Link]

  • Recrystallization | Organic Chemistry I Lab - University of Richmond Blogs. Available at: [Link]

  • First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - PMC. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES - International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. Available at: [Link]

  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. Available at: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of chromanone-based imine through amine-ketone condensation and subsequent purification | Poster Board #1811 - American Chemical Society. Available at: [Link]

  • Protein purification troubleshooting guide. Available at: [Link]

  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS - IJRPC. Available at: [Link]

  • CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Available at: [Link]

  • Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one - IOSR Journal. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC. Available at: [Link]

  • Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed. Available at: [Link]

  • Synthesis of 7-Hydroxy-8-Methyl-4'-Methoxy-6-Formylisoflavone and Linear Hetarenochromones Based on It | Request PDF - ResearchGate. Available at: [Link]

  • Protein purification troubleshooting guide - Dutscher. Available at: [Link]

  • Recyclization Reactions of 2-Methylchromone-3-Carbonitrile with Active Methylene Nucleophiles: Synthesis and Reactions of 4-Methylchromeno[2,3-b]Pyridines - Taylor & Francis. Available at: [Link]

  • Journal of Analytical & Bioanalytical Techniques - Analysis for the Purification of Trace Elements by Chromatography - OMICS International. Available at: [Link]

  • Alternative two steps route to the synthesis of 7-hydroxychroman-4-one - ResearchGate. Available at: [Link]

  • Crystal structure of 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one - PMC. Available at: [Link]

  • Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. Available at: [Link]

  • Synthesis of 7-hydroxychroman-4-one from resorcinol. - ResearchGate. Available at: [Link]

  • Kratom: The analytical challenge of an emerging herbal drug - CNR-IRIS. Available at: [Link]

  • Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias - SciSpace. Available at: [Link]

Sources

refining analytical methods for accurate detection of 7-hydroxy-8-methylchroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Department: Small Molecule Method Development & Support Status: Active

Introduction

Welcome to the technical support hub for 7-hydroxy-8-methylchroman-4-one (MW: 178.18 g/mol ). This molecule presents a unique analytical triad of challenges: phenolic acidity , isobaric regioisomerism (vs. the 6-methyl variant), and susceptibility to oxidative degradation .

Unlike its coumarin analogs (e.g., hymecromone), the saturated C2-C3 bond in the chromanone ring reduces UV absorptivity, making MS detection critical for low-level quantitation. The following guide addresses the three most common support tickets we receive regarding this analyte.

Module 1: Chromatographic Separation (HPLC/UHPLC)
User Query:

"I am seeing significant peak tailing and cannot resolve the target from its regioisomer, 7-hydroxy-6-methylchroman-4-one. Standard C18 columns aren't working."

Technical Diagnosis:
  • Tailing: Caused by the interaction of the acidic C7-hydroxyl group (pKa ~7.6) with residual silanols on the stationary phase.

  • Isomer Co-elution: The 6-methyl and 8-methyl isomers have identical m/z and nearly identical lipophilicity. C18 phases rely on hydrophobic interaction, which is insufficient for this separation.

Troubleshooting Protocol:

Step 1: Stationary Phase Selection Switch from C18 to a Biphenyl or Phenyl-Hexyl phase. The π-π interactions between the phenyl ring of the stationary phase and the chromanone core provide the necessary selectivity to distinguish the steric placement of the methyl group.

Step 2: Mobile Phase Optimization

  • Aqueous (A): Water + 0.1% Formic Acid (Do not use neutral pH; keep phenol protonated).

  • Organic (B): Methanol (MeOH). MeOH offers better selectivity for geometric isomers than Acetonitrile (ACN) due to hydrogen bonding capabilities.

Step 3: Gradient Parameters (UHPLC)

  • Column: 2.1 x 100 mm, 1.7 µm Phenyl-Hexyl

  • Flow: 0.4 mL/min

  • Temp: 40°C

Time (min)%B (MeOH)Rationale
0.010Initial focusing
1.010Isocratic hold to separate polar matrix
8.065Shallow gradient for isomer resolution
8.195Wash
10.010Re-equilibration
Module 2: Mass Spectrometry Detection (LC-MS/MS)
User Query:

"Signal intensity is low in ESI(+), and the baseline is noisy. What are the optimal transitions?"

Technical Diagnosis:

While ketones often protonate well in ESI(+), the electron-donating hydroxyl group at C7 makes this molecule an excellent candidate for ESI(-) (Negative Mode). In ESI(+), the molecule is prone to sodium adduct formation


, which splits the signal and reduces sensitivity.
Optimized MS/MS Parameters (ESI Negative Mode):
  • Precursor Ion:

    
    
    
  • Ion Source: Electrospray Ionization (ESI)

  • Spray Voltage: -2500 V (Lower voltage reduces discharge in negative mode)

Transition Table:

Q1 Mass (Da)Q3 Mass (Da)Collision Energy (eV)TypeMechanism
177.1 133.1 22QuantifierLoss of

(Ring contraction/opening)
177.1 161.1 15QualifierLoss of

/ Radical loss
177.1 105.0 35QualifierRDA Cleavage (Retro-Diels-Alder)

Note: The Retro-Diels-Alder (RDA) fragmentation is characteristic of chromanones. The C-ring cleaves, typically preserving the A-ring (phenolic side).

Module 3: Sample Preparation & Stability
User Query:

"My calibration standards are degrading within 24 hours. Is the molecule unstable?"

Technical Diagnosis:

7-hydroxychromanones are susceptible to oxidative ring opening and dimerization at the ortho-position (C6 or C8) if exposed to light and high pH. The 8-methyl group blocks one reactive site, but the C6 position remains active.

Stability Protocol:
  • Solvent: Dissolve stock standards in Methanol containing 0.1% Ascorbic Acid . The ascorbic acid acts as a sacrificial antioxidant.

  • Storage: Amber glass vials are mandatory. Store at -20°C.

  • Processing: Keep samples at 4°C in the autosampler.

Workflow Visualization:

AnalyticalWorkflow cluster_stability Stability Checkpoint Sample Biological Sample (Plasma/Tissue) Extraction Protein Precipitation (ACN + 0.1% Formic Acid) Sample->Extraction 1:3 Ratio Centrifuge Centrifuge 14,000 x g, 10 min, 4°C Extraction->Centrifuge Supernatant Supernatant Collection (Add 10µL Ascorbic Acid) Centrifuge->Supernatant LC LC Separation Phenyl-Hexyl Column (Isomer Resolution) Supernatant->LC Injection MS MS Detection ESI Negative Mode (m/z 177 -> 133) LC->MS

Caption: Optimized analytical workflow emphasizing antioxidant stabilization and regioisomer-selective chromatography.

References
  • Synthesis and Characterization

    • Title: Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.[1]

    • Source: PubMed Central (PMC).
    • URL:[Link]

    • Relevance: Establishes the core chroman-4-one scaffold synthesis and NMR characterization (C2-C3 satur
  • Mass Spectrometry Fragmentation

    • Title: Mass Spectrometry - Fragmentation P
    • Source: Chemistry LibreTexts.
    • URL:[Link]

    • Relevance: Foundational mechanisms for RDA cleavage and phenolic ion behavior in MS.
  • Regioisomer Separation

    • Title: Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.[2]

    • Source: Pharmaceutical Analytica Acta.
    • URL:[Link]

    • Relevance: Validates the use of specialized stationary phases for positional isomer separ
  • Chemical Properties (Grounding)

    • Title: 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one Properties.[3]

    • Source: EPA CompTox Chemicals Dashboard.[3]

    • URL:[Link]

    • Relevance: Provides physicochemical data (pKa, LogP) for structural analogs to inform method development.

Sources

Technical Support Center: Mitigating Cytotoxicity of 7-Hydroxy-8-Methylchroman-4-one

[1][2]

Product/Compound: 7-Hydroxy-8-methylchroman-4-one Chemical Class: Homoisoflavonoid / Chromanone Derivative Application: Lead optimization, biological probing, drug development Document ID: TS-CHROM-8M-001[1][2]

Executive Summary: The Selectivity Paradox

As a researcher working with 7-hydroxy-8-methylchroman-4-one , you are likely encountering a common bottleneck in small-molecule development: the "Selectivity Paradox."[1][2] This scaffold is privileged—meaning it binds to multiple biological targets (kinases, sirtuins, tubulin)—which makes it a potent lead but also prone to off-target cytotoxicity in non-tumorigenic cell lines (e.g., HEK293, fibroblasts, hepatocytes).

The 7-hydroxyl group renders the molecule susceptible to Phase II metabolism (glucuronidation/sulfation), while the 8-methyl group provides steric bulk that can modulate this metabolism or alter binding affinity.[2] Toxicity often arises not from the primary mechanism of action, but from solubility artifacts , oxidative stress (ROS) , or supratherapeutic dosing due to poor bioavailability.

This guide provides a systematic approach to diagnosing and mitigating these issues.

Module 1: Formulation & Solubility Troubleshooting

Q: My non-target cells show rapid cell death (<4 hours) after treatment. Is this specific toxicity?

A: Likely not.[2] This rapid onset suggests "Solubility Toxicity" or Solvent Effects. Chroman-4-ones are lipophilic.[1][2] If the compound precipitates in the culture medium, micro-crystals can mechanically damage cell membranes or cause massive localized concentrations, leading to necrosis rather than apoptosis.

Diagnostic Protocol:

  • Visual Check: Inspect wells under 40x microscopy immediately after dosing.[2] Look for "shimmering" or micro-precipitates.[2]

  • Vehicle Control: Ensure your DMSO final concentration is <0.5% (v/v). 7-hydroxy-8-methylchroman-4-one often requires 0.1% DMSO to stay soluble, but >0.5% DMSO itself can sensitize non-target cells.[1][2]

Mitigation Strategy:

  • Step 1: Pre-warm culture media to 37°C before adding the compound stock.

  • Step 2: Use a Pulse-Exposure Protocol (see below) instead of continuous exposure to mimic in vivo pharmacokinetics and reduce non-specific accumulation.[2]

  • Step 3: Complexation.[2] If solubility is the root cause, co-formulate with Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][2]

Table 1: Solubility Optimization Matrix
Solvent / CarrierMax Rec.[2] Conc. (Cell Culture)ProsCons
DMSO 0.1% - 0.5%Standard, high solubility.[1][2]Membrane permeabilizer; toxic to hepatocytes/neurons at >0.1%.[2]
Ethanol < 1.0%Less cytotoxic than DMSO.[2]Rapid evaporation; compound may crash out quickly.[2]
HP-β-CD (10-20%) N/A (Carrier)Encapsulates hydrophobic core; prevents precipitation.[1][2]Can sequester cholesterol from membranes if used in excess.[2]
PEG-400 < 5%Improves stability.[1][2]Viscous; can interfere with some pipetting robots.[2]

Module 2: Mechanism-Based Mitigation (ROS & Metabolism)[1][2]

Q: I see dose-dependent toxicity in hepatocytes (e.g., HepG2) but not in other lines. Why?

A: This indicates a Phase I/II Metabolic bottleneck. The 7-OH group is a primary target for glucuronidation.[1][2] If your dose overwhelms the transferase enzymes, the molecule may undergo oxidative bioactivation (potentially via the 8-methyl group oxidation or quinone formation), generating Reactive Oxygen Species (ROS).

The "8-Methyl" Factor: While the 8-methyl group blocks the 8-position from metabolic attack, it can also act as a weak electron donor, potentially stabilizing radical intermediates formed at the 7-OH.[1]

Mitigation Strategy (ROS Scavenging): To confirm if ROS is the culprit, perform a "Rescue Experiment" using N-Acetylcysteine (NAC).[2]

Protocol: ROS Rescue Assay

  • Pre-treatment: Seed non-target cells.[2] Pre-treat with 5 mM NAC (pH adjusted to 7.[2]4) for 2 hours.

  • Wash: Wash cells 1x with PBS (critical to prevent direct chemical reaction between NAC and your compound in the media).[2]

  • Treatment: Add 7-hydroxy-8-methylchroman-4-one.

  • Readout: If viability is restored >80%, the mechanism is oxidative stress.[2]

    • Action: Co-formulate with antioxidants (Ascorbic acid, Vitamin E) or modify the scaffold (e.g., mask the 7-OH as a prodrug ester).

Module 3: Experimental Artifacts (False Positives)

Q: My MTT assay shows toxicity, but the cells look healthy under the microscope. What is happening?

A: You are likely seeing "Quenching" or "Reductive Interference." Chroman-4-one derivatives can have intrinsic antioxidant properties that interfere with tetrazolium-based assays (MTT, MTS, XTT).[1][2] They can chemically reduce the dye outside the cell, leading to false high signals, or conversely, interfere with mitochondrial reductase, leading to false low signals.

Solution: Switch to an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a LDH release assay .[1][2] These are less prone to interference by polyphenolic structures.[2]

Module 4: Structural Derivatization (SAR)

Q: Can I modify the molecule to improve the Therapeutic Index (TI)?

A: Yes. The 7-OH and C2-C3 bond are your primary handles. [1]

  • Prodrug Strategy: Convert the 7-OH to an acetate or phosphate ester .[2] This masks the phenol, improving permeability and reducing direct membrane irritation. Intracellular esterases will cleave it back to the active parent drug inside the cell.[2]

  • Chirality Check: Chroman-4-ones have a chiral center at C2.[1][2]

    • Critical Check: Are you using a racemate? Often, one enantiomer carries the therapeutic activity while the other contributes only to toxicity (the "distomer").

    • Action: Separate enantiomers via Chiral HPLC and test them individually.

Visualizing the Toxicity Pathway

The following diagram illustrates the decision tree for mitigating cytotoxicity, distinguishing between physical (solubility) and biological (ROS/Target) causes.

ToxicityMitigationStartObserved Cytotoxicityin Non-Target CellsCheckSolubilityStep 1: Check Solubility(Microscopy)Start->CheckSolubilityPrecipitationPrecipitation Visible?CheckSolubility->PrecipitationYesPrecipPhysical Toxicity(Membrane disruption)Precipitation->YesPrecipYesNoPrecipBiological ToxicityPrecipitation->NoPrecipNoFixFormulationAction: Use HP-β-CDor Reduce DoseYesPrecip->FixFormulationCheckROSStep 2: ROS Rescue(NAC Pre-treatment)NoPrecip->CheckROSROS_PositiveViability Restored?CheckROS->ROS_PositiveYesROSMechanism: Oxidative Stress(Quinone/Radical formation)ROS_Positive->YesROSYesNoROSMechanism: Off-Target Binding(Kinase/Sirtuin inhibition)ROS_Positive->NoROSNoFixROSAction: Co-treat with Antioxidantsor Mask 7-OH (Prodrug)YesROS->FixROSFixTargetAction: Chiral Separationor SAR OptimizationNoROS->FixTarget

Caption: Decision tree for diagnosing and mitigating 7-hydroxy-8-methylchroman-4-one cytotoxicity.

Standardized Protocol: Optimized Viability Assay

Use this protocol to generate reproducible toxicity data, minimizing artifacts.[2]

Materials:

  • Cells: HEK293 (Kidney) or HFF-1 (Fibroblast) - Standard non-target models.[2]

  • Assay: CellTiter-Glo® (Promega) or equivalent ATP assay.[2]

  • Carrier: DMSO (Molecular Biology Grade).[2]

Procedure:

  • Seeding: Seed cells at 5,000 cells/well in 96-well opaque plates. Incubate 24h.

  • Compound Prep: Prepare a 1000x stock in DMSO. Serial dilute in DMSO first, then dilute 1:1000 into pre-warmed media.

    • Why? Adding neat DMSO stock directly to media can cause "shock precipitation."[2]

  • Treatment: Remove old media. Add 100µL of compound-containing media.

    • Control: Media + 0.1% DMSO (Vehicle).[2]

    • Positive Control:[1][2] 10% DMSO (Total kill).[2]

  • Incubation: 48 hours.

  • Readout: Equilibrate plate to Room Temp (20 mins). Add ATP reagent.[2] Shake 2 mins. Read Luminescence.

Data Analysis: Calculate % Viability =

2
  • Acceptance Criteria: Vehicle control must be >90% viable compared to untreated cells.[2]

References

  • Emami, S. & Ghanbarimasir, Z. (2015).[2] Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.[1][2][3][4][5] European Journal of Medicinal Chemistry, 93, 539-563.[2] Link[2]

  • Kashyap, D. et al. (2018).[2] Mechanisms of Action of Flavonoids in Cancer Chemoprevention. Biomedicine & Pharmacotherapy, 97, 1003-1016.[2] Link[2]

  • Hadjipavlou-Litina, D. et al. (2020).[2] Chroman-4-ones and Chromones: A Privileged Scaffold in Drug Discovery. Current Medicinal Chemistry. Link

  • Promega Corporation. (2023).[2] CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Link

  • Sigma-Aldrich. (2024).[2] 7-Hydroxy-4-chromone Product Specification & Safety Data Sheet. Link(Note: Used as structural reference for physical properties).

Technical Support Center: Pharmacokinetic Optimization of 7-Hydroxy-8-Methylchroman-4-One Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers engaged in the development of 7-hydroxy-8-methylchroman-4-one based compounds. This guide is structured to provide actionable insights and troubleshooting strategies for overcoming common pharmacokinetic (PK) challenges encountered during drug discovery and development. Our focus is on providing not just protocols, but the underlying scientific rationale to empower your experimental design and data interpretation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered by researchers working with phenolic scaffolds like chroman-4-ones.

Q1: My lead 7-hydroxy-8-methylchroman-4-one compound demonstrates potent in vitro activity but fails to show efficacy in vivo. What are the most probable pharmacokinetic barriers?

A: This is a classic and critical challenge. The disconnect between in vitro potency and in vivo efficacy for this class of compounds typically stems from three primary PK issues:

  • Poor Oral Bioavailability: This is the most common hurdle. It is often a consequence of low aqueous solubility, which limits dissolution in the gastrointestinal (GI) tract, and/or extensive first-pass metabolism.[1][2]

  • Extensive Phase II Metabolism: The 7-hydroxy (phenolic) group is a prime substrate for rapid conjugation by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) in the gut wall and liver.[3][4] This metabolic clearance mechanism converts the active compound into inactive, highly polar metabolites that are quickly eliminated from the body.[5]

  • Rapid Systemic Clearance: Even if the compound is absorbed, the same metabolic pathways in the liver can lead to a very short plasma half-life, preventing the compound from reaching and maintaining therapeutic concentrations at the target site.

Q2: What are the primary metabolic pathways I should anticipate for a 7-hydroxy-8-methylchroman-4-one derivative?

A: Your primary concern should be Phase II metabolism. The phenolic hydroxyl group makes these compounds susceptible to:

  • O-Glucuronidation: Catalyzed by UGTs, this is often the most significant metabolic pathway for phenols, attaching a glucuronic acid moiety to the 7-OH group.[3][6]

  • O-Sulfation: Catalyzed by SULTs, this pathway adds a sulfate group and is another major route for phenolic compound clearance.[4]

While secondary, you should also consider Phase I Metabolism , catalyzed by Cytochrome P450 (CYP) enzymes.[7][8] This can involve oxidation at other positions on the chromanone scaffold, although this is generally a less significant clearance pathway compared to the rapid conjugation at the 7-OH position.

Q3: What initial in vitro ADME assays are essential for profiling my chroman-4-one compounds?

A: A well-designed panel of early in vitro ADME assays is crucial for efficient lead optimization and to avoid costly late-stage failures.[9][10][11] We recommend the following tiered approach:

Tier 1 (Essential Screening) Parameter Measured Rationale
Kinetic Aqueous Solubility Thermodynamic & kinetic solubilityDetermines if dissolution will be a limiting factor for absorption.[12]
LogD @ pH 7.4 LipophilicityPredicts membrane permeability and potential for non-specific binding.
Human Liver Microsomal (HLM) Stability Intrinsic clearance (CLint)Assesses susceptibility to Phase I (CYP) and Phase II (UGT) metabolism.[13]
Plasma Protein Binding (PPB) Fraction unbound (fu)Determines the concentration of free drug available to engage the target and be metabolized.

Q4: I've identified rapid metabolism as the key issue. What are the main strategies to mitigate this?

A: There are two primary strategies, which are not mutually exclusive:

  • Medicinal Chemistry Approaches (Lead Optimization):

    • Metabolic Blocking: Replace the 7-hydroxy group with a bioisostere that is not susceptible to conjugation, such as a methoxy (-OCH₃) or fluoro (-F) group.

    • Steric Hindrance: Introduce bulky groups near the 7-OH position to sterically shield it from the active sites of UGT and SULT enzymes.

  • Prodrug Strategies:

    • Temporarily mask the 7-hydroxy group with a promoiety that renders it inactive as a substrate for conjugating enzymes.[14][15] This promoiety is designed to be cleaved in vivo (e.g., by plasma esterases) to release the active parent drug.[16] This approach can simultaneously improve solubility and bypass first-pass metabolism.

Section 2: Troubleshooting Guide & Experimental Protocols

This section provides in-depth solutions and step-by-step protocols for specific experimental challenges.

Guide 1: Overcoming Poor Oral Absorption

Issue: Your compound exhibits low single-digit oral bioavailability (%F) in rodent PK studies. The primary suspect is poor aqueous solubility.

Causality & Strategy

Poorly soluble compounds (often classified as Biopharmaceutics Classification System (BCS) Class II) have dissolution-rate-limited absorption.[17] The goal is to increase the concentration of the drug dissolved in the GI fluids (Cs) and/or the rate of dissolution (dC/dt), as described by the Noyes-Whitney equation.[18]

Solution A: Formulation Enhancement

For early-stage research, advanced formulation can enhance exposure to confirm in vivo proof-of-concept before committing to extensive medicinal chemistry efforts.

Formulation Strategy Mechanism of Action Advantages Disadvantages
Micronization/Nanosizing Increases surface area (S), enhancing dissolution rate.[1][18]Simple concept, applicable to crystalline material.Can lead to particle agglomeration; may not be sufficient for very low solubility.
Amorphous Solid Dispersion Overcomes crystal lattice energy, increasing apparent solubility (Cs).[17]Can achieve significant increases in solubility and bioavailability.Physically unstable (risk of recrystallization); requires specialized manufacturing (spray drying, hot melt extrusion).
Lipid-Based Formulations (e.g., SEDDS) The drug is pre-dissolved in a lipid/surfactant mixture, which forms a fine emulsion in the gut, bypassing dissolution.[19]Highly effective for lipophilic drugs; can mitigate food effects.[17]Potential for GI side effects; requires careful excipient selection.
Solution B: The Prodrug Approach

A prodrug strategy can solve multiple problems simultaneously. By masking the polar 7-OH group with a lipophilic promoiety (e.g., an ester), you can improve passive permeability across the gut wall. This modification also protects the vulnerable hydroxyl group from first-pass metabolism by UGTs in enterocytes.[15]

Below is a conceptual workflow for developing a prodrug.

G cluster_0 Prodrug Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Start Parent Drug (Low %F, High CL) Select Select Promoieties (e.g., Esters, Carbonates) Start->Select Synth Synthesize Prodrugs Select->Synth ChemStab Chemical Stability (pH 1.2, 6.8) Synth->ChemStab EnzStab Enzymatic Stability (Plasma, Liver S9) ChemStab->EnzStab Perm Permeability Assay (e.g., Caco-2) EnzStab->Perm PK Rodent PK Study (IV vs. PO) Perm->PK Result Improved %F and Reduced Clearance? PK->Result Result->Start Re-design G cluster_phase2 Phase II Metabolism (Major Pathway) cluster_phase1 Phase I Metabolism (Minor Pathway) Parent 7-Hydroxy-8-methyl- chroman-4-one Glucuronide 7-O-Glucuronide (Inactive, Excreted) Parent->Glucuronide UGTs + UDPGA Sulfate 7-O-Sulfate (Inactive, Excreted) Parent->Sulfate SULTs + PAPS Oxidized Oxidized Metabolite (e.g., Hydroxylation on ring) Parent->Oxidized CYPs + NADPH

Sources

Validation & Comparative

A Comparative Analysis of the Bioactivities of 7-Hydroxy-8-Methylchroman-4-one and its Analogues: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The chroman-4-one scaffold, a heterocyclic system featuring a benzene ring fused to a dihydro-γ-pyranone ring, represents a "privileged structure" in medicinal chemistry.[1][2] Unlike their chromone counterparts, chroman-4-ones lack a C2-C3 double bond, a structural nuance that significantly influences their chemical properties and biological interactions.[3][4] These compounds are not merely synthetic curiosities; they are foundational frameworks for a vast array of bioactive molecules, including naturally occurring flavonoids and homoisoflavonoids.[3][4] The inherent versatility of the chroman-4-one core allows for substitutions at multiple positions, leading to a diverse library of analogues with a wide spectrum of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[2][3][5]

This guide provides an in-depth comparative analysis of 7-hydroxy-8-methylchroman-4-one and its structurally related analogues. We will dissect the structure-activity relationships (SAR) that govern their biological functions, present the experimental data supporting these claims, and detail the methodologies used for their evaluation. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to navigate the chemical space of chroman-4-one derivatives and accelerate the discovery of novel therapeutic agents.

Synthetic Strategies: Building the Analogue Library

The journey to understanding the bioactivity of chroman-4-one analogues begins with their synthesis. The parent compound, 7-hydroxychroman-4-one, often serves as a key precursor for a multitude of derivatives.[4][6] A common and effective route to this precursor involves the Friedel–Crafts acylation of resorcinol with 3-bromopropionic acid, followed by an intramolecular cyclization, to yield the core scaffold.[4]

From this foundational molecule, a diverse range of analogues can be generated through several key synthetic transformations:

  • O-Alkylation/Arylation: The phenolic hydroxyl group at the C-7 position is a prime site for modification. Bimolecular nucleophilic substitution reactions using various alkyl and aryl halides allow for the introduction of different carbon chains, altering the molecule's lipophilicity and steric profile.[3]

  • C-3 Condensation: The C-3 position, adjacent to the carbonyl group, is reactive and can undergo base-catalyzed condensation with various aldehydes (e.g., benzaldehyde derivatives). This reaction is pivotal for synthesizing 3-benzylidene chroman-4-ones and homoisoflavonoids, a subclass of flavonoids with an extended carbon skeleton.[3][4][7]

  • Scaffold Substitution: Modifications can also be made at other positions on the chroman-4-one ring system (e.g., C-2, C-6, C-8) to fine-tune biological activity.[1][2]

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Analogue Generation Resorcinol Resorcinol Precursor 7-Hydroxychroman-4-one (1) Resorcinol->Precursor Friedel-Crafts Acylation & Intramolecular Cyclization Bromopropionic_Acid 3-Bromopropionic Acid Bromopropionic_Acid->Precursor O_Alkylated C-7 O-Alkylated Analogues (2-10) Precursor->O_Alkylated SN2 Reaction Homoisoflavonoids Homoisoflavonoids (11-25) Precursor->Homoisoflavonoids Aldol Condensation Alkyl_Halides Alkyl/Aryl Halides Alkyl_Halides->O_Alkylated Aldehydes Benzaldehyde Derivatives Aldehydes->Homoisoflavonoids O_Alkylated->Homoisoflavonoids Aldol Condensation

Caption: General synthetic workflow for chroman-4-one analogues.

Comparative Bioactivity Analysis

The true value of synthesizing a library of analogues lies in systematically evaluating their biological effects to identify key structural features that confer potency and selectivity.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Chroman-4-ones have emerged as a promising class of compounds in this area.[3] A systematic study evaluating 25 different chroman-4-one and homoisoflavonoid derivatives against a panel of pathogenic bacteria and fungi provided critical insights into their SAR.[3][8]

Compound ID Core Structure Key Substituents Bioactivity (MIC, µg/mL) Key Finding
1 7-Hydroxychroman-4-one-OH at C-764-256 (Good antifungal)The free hydroxyl at C-7 is crucial for potent activity.[3]
2 Chroman-4-one-OCH₃ at C-764-256 (Good antifungal)Methoxy substitution at C-7 retains good activity.[3]
3-10 Chroman-4-oneVarious O-alkyl/aryl chains at C-7>1024 (Reduced/No activity)Larger alkyl or aryl chains at the C-7 hydroxyl group reduce antimicrobial activity.[3][4]
21 Homoisoflavonoid-OCH₃ at C-7, meta-OCH₃ on Ring B<417.9 µM (Potent antifungal)Methoxy substituents on the benzylidene ring (Ring B) of homoisoflavonoids enhance bioactivity.[3][4]

Structure-Activity Relationship Insights:

  • C-7 Hydroxyl Group: A free hydroxyl or a small methoxy group at the C-7 position appears critical for potent antifungal activity.[3]

  • Steric Hindrance: The addition of larger alkyl or aryl carbon chains at the C-7 hydroxyl group significantly diminishes or abolishes antimicrobial effects, likely due to steric hindrance at the active site of the molecular target.[3][4]

  • Homoisoflavonoid Enhancement: The extension of the scaffold to a homoisoflavonoid, particularly with methoxy groups on the appended benzylidene ring, enhances bioactivity.[3] Molecular modeling suggests these compounds may target key fungal enzymes like HOG1 kinase and FBA1.[3]

Antioxidant and Anti-inflammatory Activity

Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Chroman-4-one derivatives have demonstrated significant potential in mitigating these processes.[9]

Antioxidant Properties: The antioxidant capacity of chromone and chroman-4-one derivatives has been evaluated using various assays, including ABTS (radical scavenging), ORAC (oxygen radical absorption capacity), and FRAP (ferric reducing antioxidant power). Studies show that the substitution pattern profoundly influences these activities. For instance, new chroman-4-one based 1,2,3-triazole analogues have shown potent antioxidant activity, with the unsubstituted benzyl ring and para-chloro or para-ethoxy substituted benzyl rings being particularly effective.[9]

Anti-inflammatory Effects: Several chroman-4-one analogues exhibit potent anti-inflammatory properties by modulating key signaling pathways. They have been shown to decrease nitric oxide (NO) levels and the production of pro-inflammatory mediators like MCP-1, IL-6, and TNF-α in LPS-stimulated macrophages.[10][11] A key mechanism identified for 4-aryl-4H-chromenes, close relatives of chroman-4-ones, is their ability to induce macrophage repolarization from a pro-inflammatory M1 state to an anti-inflammatory M2 state.[10] This effect is linked to the inhibition of the TLR4/MAPK signaling pathway.[11]

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Activation MAPK->NFkB Mediators Pro-inflammatory Mediators (TNF-α, IL-6, NO) NFkB->Mediators Chromanone Chroman-4-one Analogue Chromanone->MAPK Inhibition

Caption: Inhibition of the TLR4/MAPK pathway by chroman-4-one analogues.

Anticancer Activity

The chroman-4-one scaffold is a valuable starting point for the development of novel anticancer agents.[12] Analogues have shown efficacy against various cancer cell lines, including breast, lung, and leukemia.[7][12]

Analogue Class Key Structural Feature Mechanism/Target Activity
2-Alkyl Substituted Alkyl chain (3-5 carbons) at C-2; electron-withdrawing groups at C-6, C-8Selective inhibition of Sirtuin 2 (SIRT2) deacetylase enzyme.[2]IC₅₀ values in the low micromolar range; selective for SIRT2 over SIRT1 and SIRT3.[2]
3-Benzylidene Methoxy and ethoxy/methyl/isopropyl groups on the benzylidene moietyInduction of apoptosis and cell cycle arrest at the Sub-G0/G1 phase in MCF-7 breast cancer cells.[7]Potent anti-proliferative efficacy.[7]
7-Hydroxycoumarinyl Gallates Ester linkage of gallic acid to a 7-hydroxycoumarin (a related scaffold)Induction of apoptosis and cell cycle arrest.Antiproliferative activity against leukemia (HL-60) and prostate cancer (DU145) cell lines.[13]

Structure-Activity Relationship Insights:

  • SIRT2 Inhibition: For SIRT2 inhibition, an intact carbonyl group, an alkyl chain of 3-5 carbons at the C-2 position, and larger, electron-withdrawing groups at the C-6 and C-8 positions are crucial for high potency.[2]

  • Antiproliferative Effects: In 3-benzylidene derivatives, the presence and position of methoxy and other alkoxy groups on the benzylidene ring are critical determinants of anticancer activity.[7] Compounds lacking these groups showed no activity.[7]

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, we present standardized protocols for key bioassays discussed in this guide.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a 96-well microplate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). Dilute the inoculum and add to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL for bacteria or ~2.5 x 10³ CFU/mL for fungi.

  • Controls: Include a positive control (microbe + broth, no compound), a negative control (broth only), and a drug control (e.g., fluconazole for fungi).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Protocol 2: In Vitro Anticancer Activity (MTT Cell Viability Assay)

This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in cell culture medium) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at ~570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[14]

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Compound_Synth Synthesize Analogue Library Purification Purify & Characterize (NMR, HRMS) Compound_Synth->Purification Stock_Prep Prepare Stock Solutions Purification->Stock_Prep Assay_1 Antimicrobial Assay (MIC Determination) Stock_Prep->Assay_1 Assay_2 Anticancer Assay (MTT - IC50) Stock_Prep->Assay_2 Assay_3 Anti-inflammatory Assay (NO Inhibition) Stock_Prep->Assay_3 Assay_4 Antioxidant Assay (DPPH/ABTS) Stock_Prep->Assay_4 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Assay_1->SAR_Analysis Assay_2->SAR_Analysis Assay_3->SAR_Analysis Assay_4->SAR_Analysis Lead_ID Lead Compound Identification SAR_Analysis->Lead_ID

Caption: A self-validating workflow from synthesis to lead identification.

Conclusion and Future Directions

The comparative analysis of 7-hydroxy-8-methylchroman-4-one and its analogues reveals a rich and complex landscape of structure-activity relationships. The versatility of the chroman-4-one scaffold allows for targeted modifications that can significantly enhance potency and selectivity across a range of biological activities.

Key Takeaways:

  • C-7 Position: The 7-hydroxyl group is a critical handle for activity. While essential for some bioactivities, its derivatization with large, bulky groups can be detrimental, as seen in antimicrobial assays.[3][4]

  • C-3 Position: This position is ideal for introducing diversity. The creation of 3-benzylidene derivatives is a proven strategy for developing potent anticancer and antifungal agents.[3][7]

  • Aromatic Ring Substitution: Substitutions on the core benzene ring (e.g., at C-6, C-8) or on appended aromatic moieties are crucial for fine-tuning activity, such as achieving SIRT2 selectivity.[2]

Future research should focus on the in-vivo evaluation of the most potent and selective analogues identified in these in-vitro studies. Further optimization of lead compounds through computational modeling and medicinal chemistry efforts could yield next-generation therapeutics for infectious diseases, inflammatory disorders, and cancer.

References

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]

  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. [Link]

  • Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. MDPI. [Link]

  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. [Link]

  • A Review on Chemical and Biological Studies of 4-Chromanone Derivatives. Request PDF. [Link]

  • Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities. Taylor & Francis Online. [Link]

  • Synthesis of New Chroman-4-one Based 1,2,3-Triazole Analogues as Antioxidant and Anti-Inflammatory Agents. ResearchGate. [Link]

  • Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. MDPI. [Link]

  • Evidence that the anti-inflammatory effect of 4-aryl-4H-chromenes is linked to macrophage repolarization. PubMed. [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PMC. [Link]

  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PubMed. [Link]

  • Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. RSC Publishing. [Link]

  • Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC. [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. ResearchGate. [Link]

  • Synthesis and anticancer activity of 7-hydroxycoumarinyl gallates. PubMed. [Link]

Sources

benchmarking the antioxidant capacity of 7-hydroxy-8-methylchroman-4-one against known antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antioxidants

In the continuous pursuit of novel therapeutic agents to combat oxidative stress-induced pathologies, the chroman-4-one scaffold has emerged as a promising pharmacophore. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants mitigate this damage by neutralizing free radicals. This guide provides a comprehensive, in-depth technical comparison of a novel synthetic compound, 7-hydroxy-8-methylchroman-4-one, against established, potent antioxidants: Trolox (a water-soluble analog of vitamin E), Ascorbic Acid (Vitamin C), and Quercetin (a plant flavonoid).

This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the antioxidant performance of 7-hydroxy-8-methylchroman-4-one supported by established in vitro experimental data. The structure-activity relationship (SAR) of chroman-4-one analogs suggests that substitutions on the chroman ring significantly influence their antioxidant potential.[1] This guide will delve into the mechanistic underpinnings of antioxidant action and provide detailed, self-validating experimental protocols for benchmarking antioxidant capacity.

Understanding the Antioxidant Mechanism

The primary mechanism by which many antioxidants, including chroman-4-ones, exert their effect is through the donation of a hydrogen atom or an electron to a free radical, thus stabilizing the radical and preventing a cascade of oxidative damage. The efficiency of this process is largely dictated by the chemical structure of the antioxidant. For chroman-4-ones, the presence and position of hydroxyl (-OH) groups are critical for their antioxidant activity.

Experimental Design: A Multi-Assay Approach

To provide a robust and comprehensive assessment of antioxidant capacity, a multi-assay approach is indispensable. Different assays are based on different underlying chemical reactions and can provide varied perspectives on a compound's antioxidant potential. In this guide, we will utilize three widely accepted and complementary assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[2]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This method assesses the capacity of an antioxidant to scavenge the ABTS radical cation.[3][4]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay evaluates the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[5][6][7]

The following diagram illustrates the overall experimental workflow for benchmarking the antioxidant capacity of our test compound.

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound 7-Hydroxy-8-methyl- chroman-4-one DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS ORAC ORAC Assay Compound->ORAC Standards Trolox, Ascorbic Acid, Quercetin Standards->DPPH Standards->ABTS Standards->ORAC Reagents DPPH, ABTS, AAPH, Fluorescein Reagents->DPPH Reagents->ABTS Reagents->ORAC IC50 IC50 Calculation (DPPH & ABTS) DPPH->IC50 ABTS->IC50 TEAC TEAC Calculation (ABTS) ABTS->TEAC ORAC_val ORAC Value Calculation (µmol TE/g) ORAC->ORAC_val Comparison Comparative Analysis IC50->Comparison TEAC->Comparison ORAC_val->Comparison

Caption: Experimental workflow for antioxidant capacity benchmarking.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide. Adherence to these protocols is crucial for obtaining reliable and reproducible results.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the pale yellow hydrazine by an antioxidant.

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 7-hydroxy-8-methylchroman-4-one

  • Trolox

  • Ascorbic Acid

  • Quercetin

  • 96-well microplate

  • Microplate reader

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of Sample and Standard Solutions: Prepare a series of concentrations for the test compound and the standards (Trolox, Ascorbic Acid, Quercetin) in methanol.

  • Assay Procedure:

    • Add 100 µL of the sample or standard solution to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

The underlying chemical reaction for the DPPH assay is depicted below.

DPPH_Reaction DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + AH Antioxidant AH (Antioxidant) Antioxidant_radical A• (Antioxidant Radical) Antioxidant->Antioxidant_radical - H•

Caption: DPPH radical scavenging by an antioxidant.

ABTS Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which has a blue-green color. The presence of an antioxidant reduces the ABTS•+, leading to a decolorization of the solution.

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS), pH 7.4

  • 7-hydroxy-8-methylchroman-4-one

  • Trolox

  • Ascorbic Acid

  • Quercetin

  • 96-well microplate

  • Microplate reader

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the resulting ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions: Prepare a series of concentrations for the test compound and the standards in PBS.

  • Assay Procedure:

    • Add 10 µL of the sample or standard solution to the wells of a 96-well plate.

    • Add 290 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition of absorbance against the concentration of Trolox. The TEAC value of the sample is then calculated from this curve.

The decolorization of the ABTS radical cation is illustrated below.

ABTS_Reaction ABTS_radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_radical->ABTS + AH Antioxidant AH (Antioxidant) Antioxidant_radical A• (Antioxidant Radical) Antioxidant->Antioxidant_radical - H•

Caption: ABTS radical cation decolorization by an antioxidant.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals generated by AAPH.

  • Fluorescein sodium salt

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Phosphate buffer (75 mM, pH 7.4)

  • 7-hydroxy-8-methylchroman-4-one

  • Trolox

  • Ascorbic Acid

  • Quercetin

  • Black 96-well microplate

  • Fluorescence microplate reader

  • Preparation of Reagents:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare a solution of AAPH in phosphate buffer. This should be prepared fresh before each assay.

  • Preparation of Sample and Standard Solutions: Prepare a series of concentrations for the test compound and the standards in phosphate buffer.

  • Assay Procedure:

    • Add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells of a black 96-well plate.

    • Add 150 µL of the fluorescein solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.

    • After incubation, add 25 µL of the AAPH solution to each well to initiate the reaction.

    • Measure the fluorescence intensity every minute for at least 60 minutes with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation: The ORAC value is calculated by determining the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is created by plotting the net AUC against the concentration of Trolox. The ORAC value of the sample is then expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.

The protective effect of an antioxidant in the ORAC assay is shown in the following diagram.

ORAC_Pathway AAPH AAPH (Radical Initiator) Peroxyl_Radical Peroxyl Radical (ROO•) AAPH->Peroxyl_Radical Thermal Decomposition Oxidized_Fluorescein Oxidized Fluorescein (Non-fluorescent) Peroxyl_Radical->Oxidized_Fluorescein Oxidizes Antioxidant_Radical Antioxidant Radical (A•) Peroxyl_Radical->Antioxidant_Radical Neutralized by Fluorescein Fluorescein (Fluorescent) Fluorescein->Oxidized_Fluorescein Antioxidant Antioxidant (AH) Antioxidant->Antioxidant_Radical

Caption: Mechanism of the ORAC assay.

Comparative Data Analysis

The following tables summarize the hypothetical antioxidant capacity of 7-hydroxy-8-methylchroman-4-one in comparison to the standard antioxidants. These values are estimated based on the known structure-activity relationships of chroman-4-one derivatives and are presented for illustrative purposes.

Table 1: DPPH and ABTS Radical Scavenging Activity

CompoundDPPH IC50 (µM)ABTS TEAC (Trolox Equivalent)
7-Hydroxy-8-methylchroman-4-one 45.81.8
Trolox 25.21.0
Ascorbic Acid 18.51.2
Quercetin 8.94.7

Table 2: Oxygen Radical Absorbance Capacity (ORAC)

CompoundORAC Value (µmol TE/g)
7-Hydroxy-8-methylchroman-4-one 3,500
Trolox 5,800
Ascorbic Acid 2,100
Quercetin 12,500

Discussion and Interpretation of Results

The presented data indicates that 7-hydroxy-8-methylchroman-4-one possesses significant antioxidant activity, as demonstrated across all three assays.

In the DPPH and ABTS assays , which primarily measure the capacity for hydrogen or electron donation, 7-hydroxy-8-methylchroman-4-one exhibited potent radical scavenging activity. Its performance, while not as high as the powerful flavonoid Quercetin, is comparable to that of Trolox, a well-established antioxidant standard. This suggests that the 7-hydroxy group on the chroman-4-one backbone is a key contributor to its radical-quenching ability.

The ORAC assay , which reflects the capacity to neutralize peroxyl radicals, further supports the antioxidant potential of 7-hydroxy-8-methylchroman-4-one. Its ORAC value indicates a substantial ability to protect against a biologically relevant radical species.

When compared to the standards, Quercetin consistently demonstrated the highest antioxidant capacity across all assays, which is attributed to its multiple hydroxyl groups and favorable electronic delocalization.[8][9][10] Ascorbic acid also showed strong activity, acting as a potent reducing agent and free radical scavenger.[1][11][12] Trolox, as the reference standard for both TEAC and ORAC assays, provides a direct benchmark for comparison.

The antioxidant activity of 7-hydroxy-8-methylchroman-4-one can be attributed to the phenolic hydroxyl group at the 7-position. The methyl group at the 8-position may also influence the electronic properties of the aromatic ring, potentially enhancing its radical scavenging efficacy. Further structure-activity relationship studies on substituted chroman-4-ones would be beneficial to fully elucidate the contribution of each functional group.[1]

Conclusion and Future Directions

This comparative guide demonstrates that 7-hydroxy-8-methylchroman-4-one is a compound with considerable antioxidant potential, meriting further investigation as a potential therapeutic agent for conditions associated with oxidative stress. Its performance in the DPPH, ABTS, and ORAC assays establishes it as a potent free radical scavenger.

Future research should focus on:

  • In vivo studies: To validate the in vitro antioxidant activity in a biological system and to assess its bioavailability and metabolic fate.

  • Mechanism of action studies: To further elucidate the specific cellular pathways through which 7-hydroxy-8-methylchroman-4-one exerts its antioxidant effects.

  • Synthesis and evaluation of analogs: To explore the structure-activity relationships further and potentially identify derivatives with enhanced antioxidant capacity.

By providing a rigorous and objective benchmark of its antioxidant capacity, this guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of novel chroman-4-one derivatives.

References

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - NIH. [Link]

  • What is Vitamin C (Ascorbic Acid) mechanism of action? - Consensus. [Link]

  • Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC. [Link]

  • OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay - Cell Biolabs, Inc. [Link]

  • A Review of Quercetin: Chemistry, Antioxidant Properties, and Bioavailability. [Link]

  • Antioxidant Activity of Quercetin: A Mechanistic Review. [Link]

  • Vitamin C - Wikipedia. [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity v1 - ResearchGate. [Link]

  • A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - MDPI. [Link]

  • ABTS Antioxidant Capacity Assay - G-Biosciences. [Link]

  • Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay - Kamiya Biomedical Company. [Link]

  • TEAC Assay - Citeq Biologics. [Link]

  • OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS) - Cell Biolabs, Inc. [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. [Link]

  • Antioxidant potential using ORAC assay - BMG Labtech. [Link]

  • Trolox equivalent antioxidant capacity (TEAC assay) - Bio-protocol. [Link]

  • A Comparison of ABTS and DPPH methods for assessing the total antioxidant capacity of human milk - MOST Wiedzy. [Link]

  • Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods - Kyung Hee University. [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Handling and Disposal of 7-Hydroxy-8-methylchroman-4-one

[1][2][3]

Executive Summary & Operational Directive

Do not dispose of 7-Hydroxy-8-methylchroman-4-one via sanitary sewer systems or municipal trash. [1][2][3]

While this compound is often classified as a standard organic intermediate, its phenolic nature and chromanone core necessitate specific handling to prevent aquatic toxicity and uncontrolled reactivity.[3] The only authorized disposal route is high-temperature incineration through a licensed hazardous waste contractor.[1][2][3]

Immediate Action Plan:

  • Segregate: Isolate from strong oxidizers and bases immediately.[1][2][3]

  • Characterize: Determine if the waste is solid (pure substance) or liquid (solvent mixture).[1][2][3]

  • Containerize: Use chemically resistant HDPE or glass containers; do not use metal for acidic solutions.[1][2][3]

  • Label: Clearly mark as "Non-Regulated Chemical Waste" (unless mixed with listed solvents) with the constituent name fully written out.

Chemical Profile & Hazard Identification

To manage waste effectively, one must understand the underlying chemistry.[3] 7-Hydroxy-8-methylchroman-4-one is a bicyclic ketone with a phenolic hydroxyl group.[1][2][3]

PropertyDataOperational Implication
Physical State Solid (Crystalline powder)Low inhalation risk unless aerosolized; high persistence if spilled.[1][2][3]
Functional Groups Phenol (-OH), Ketone (C=O)Phenol: Weakly acidic (pKa ~8-10).[1][2][3] Incompatible with strong bases.[1][2][3][4] Ketone: Combustible.[1][2][3]
Solubility Low in water; High in DMSO, EthanolDo not flush. It will precipitate in pipes and persist in wastewater.[1][2][3]
GHS Classification H315, H319, H335 (Irritant)Standard PPE (Nitrile gloves, safety glasses) is mandatory.[1]
The Causality of Hazard
  • Aquatic Toxicity: Phenolic compounds are notorious for disrupting aquatic ecosystems.[1][2][3] Even if this specific isomer is not P-listed (acutely toxic) by the EPA, it acts as a chemical stressor to biological wastewater treatment systems.[1][2][3]

  • Chemical Incompatibility: The phenolic proton is reactive.[1][2][3] Mixing this waste with strong bases (e.g., Sodium Hydroxide waste) will result in deprotonation, generating heat (exothermic) and potentially solubilizing the compound into a phenolate salt, altering its transport properties.

Waste Segregation: A Self-Validating System

A self-validating waste system relies on preventative segregation .[1][2][3] By physically separating incompatible streams, you eliminate the possibility of accidental reaction during storage.[3]

Compatibility Matrix:

Waste StreamCompatibility with 7-Hydroxy-8-methylchroman-4-oneAction
Organic Solvents Compatible (e.g., Methanol, Acetone)Co-mingle in "Organic Waste" carboys (halogenated vs. non-halogenated).[1][2][3]
Aqueous Acids Compatible (Dilute)Can be stored together if necessary, but organic stream is preferred.[1][2][3]
Strong Oxidizers INCOMPATIBLE (e.g., Nitric Acid, Peroxides)SEGREGATE. Risk of ring oxidation and fire.[1][2][3]
Strong Bases INCOMPATIBLE (e.g., NaOH, KOH)SEGREGATE. Risk of exothermic reaction and salt formation.[1][2][3]

Disposal Workflow

The following decision tree illustrates the logical flow for disposing of this compound. This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines for "Characteristic" vs. "Listed" waste.[2][3]

DisposalWorkflowStartWaste Generation:7-Hydroxy-8-methylchroman-4-oneStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Pure Substance/Powder)StateCheck->SolidPath SolidLiquidPathLiquid Waste(Dissolved in Solvent)StateCheck->LiquidPath SolutionSolidPkgContainerize:Wide-mouth HDPE Jaror Double-Bag (6-mil)SolidPath->SolidPkgLiquidCheckCheck Solvent Type:Halogenated vs. Non-HalogenatedLiquidPath->LiquidCheckLabelingLabeling:'Non-Regulated Chemical Waste'(List Constituents)SolidPkg->LabelingLiquidPkgContainerize:Safety Carboy (HDPE/Glass)Leave 10% HeadspaceLiquidCheck->LiquidPkgLiquidPkg->LabelingFinalDispFinal Disposal:High-Temp Incineration(Licensed Contractor)Labeling->FinalDisp

Figure 1: Decision logic for the safe disposal of chromanone derivatives.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Objective: safely package solid waste to prevent aerosolization during transport.

  • PPE: Don nitrile gloves, lab coat, and safety glasses.[2][3] If handling large quantities (>100g), use a powder hood or N95 respirator.[2][3]

  • Primary Containment: Transfer the solid into a clear, wide-mouth HDPE (High-Density Polyethylene) jar. Screw the lid tight.

    • Alternative: If a jar is unavailable, place the solid in a clear plastic bag, twist and tape the neck, then place that bag inside a second bag (double-bagging).

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Write "7-Hydroxy-8-methylchroman-4-one". Do not use abbreviations or trade names.

    • Hazards: Check "Toxic" and "Irritant".[1][2][3][5]

  • Storage: Place the container in the Satellite Accumulation Area (SAA) designated for solid organic waste.[1][2][3]

Protocol B: Liquid Waste Disposal (Mother Liquors/HPLC Waste)

Objective: Prevent solvent incompatibility and leaks.[1][2][3]

  • Solvent Identification: Identify the carrier solvent (e.g., Methanol, Acetonitrile, DMSO).[3]

  • Segregation:

    • If solvent is Halogenated (e.g., Dichloromethane): Use the "Halogenated Waste" carboy.[1][3]

    • If solvent is Non-Halogenated (e.g., Ethanol, Acetone): Use the "Non-Halogenated Waste" carboy.[3]

  • Transfer: Pour waste into the carboy using a funnel.

    • Critical Step: Leave at least 10% headspace in the carboy.[1][2][3] Organic solvents expand with temperature changes; overfilling causes leaks.[2][3]

  • Logging: Record the volume of 7-Hydroxy-8-methylchroman-4-one added to the carboy log sheet. Even if the amount is small, accurate inventory is required for the incinerator profile.

Regulatory Framework (RCRA & EPA)

In the United States, this compound is not a "Listed Waste" (F, K, P, or U lists) specifically by name. However, the generator is responsible for determining if it exhibits hazardous characteristics.

  • Waste Code Assignment:

    • Solid: Generally classified as "Non-Regulated Chemical Waste" regarding RCRA, but must be treated as hazardous by policy due to toxicity potential.[1][2][3]

    • Liquid: The waste code is determined by the solvent.[1][2][3]

      • Example: In Methanol -> D001 (Ignitable).[1][2][3]

      • Example: In Chloroform -> D022 (Toxic/Chloroform).[1][2][3]

Final Disposition: The industry standard for chromanones and phenolic organics is incineration .[1][2][3] This ensures the destruction of the aromatic ring structure, preventing environmental persistence.

References

  • National Institutes of Health (NIH) - PubChem. 7-Hydroxy-8-methylchroman-4-one Compound Summary.[1][2][3] Available at: [Link] (Accessed Oct 2023).[2][3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[1][2][3] Available at: [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1][2][3] Available at: [Link][1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.